1,3-Dichloro-6-nitroisoquinoline
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
1,3-dichloro-6-nitroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-8-4-5-3-6(13(14)15)1-2-7(5)9(11)12-8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAWJZLWHVKEMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(C=C2C=C1[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: 1,3-Dichloro-6-nitroisoquinoline
CAS Number: 1416713-11-5[1]
This technical guide provides a comprehensive overview of 1,3-Dichloro-6-nitroisoquinoline, focusing on its chemical properties, synthesis, and available technical data. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Chemical Information
This compound is a halogenated and nitrated derivative of the isoquinoline scaffold. The introduction of chloro and nitro groups significantly modulates the electronic properties and reactivity of the isoquinoline core, making it a versatile intermediate for the synthesis of a diverse range of novel compounds with potential applications in medicinal chemistry and materials science.[2] The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution, providing a handle for further functionalization.
Physicochemical Properties
| Property | Value | Data Type | Source |
| This compound | |||
| Molecular Formula | C₉H₄Cl₂N₂O₂ | --- | [1] |
| Molecular Weight | 243.05 g/mol | --- | [1] |
| Predicted Boiling Point | 421.6 ± 40.0 °C | Predicted | [1] |
| Predicted Density | 1.593 ± 0.06 g/cm³ | Predicted | [1] |
| 1,3-Dichloroisoquinoline (CAS: 7742-73-6) | |||
| Molecular Formula | C₉H₅Cl₂N | --- | [3] |
| Molecular Weight | 198.05 g/mol | --- | [3] |
| Melting Point | 121-122 °C | Experimental |
Synthesis
The primary synthetic route to this compound involves the chlorination of its precursor, 6-nitroisoquinoline-1,3(2H,4H)-dione. This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).
Synthetic Pathway Visualization
The following diagram illustrates the synthetic pathway from the precursor to the final product.
Caption: Synthetic route to this compound.
Experimental Protocol (General Procedure)
While a detailed, step-by-step protocol for the synthesis of this compound is not explicitly published, the following general procedure is based on analogous reactions for the synthesis of similar chlorinated isoquinoline derivatives.
Materials:
-
6-Nitroisoquinoline-1,3(2H,4H)-dione
-
Phosphorus oxychloride (POCl₃)
-
Appropriate solvent (e.g., toluene, or neat POCl₃)
-
Apparatus for heating under reflux with protection from moisture
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, a mixture of 6-nitroisoquinoline-1,3(2H,4H)-dione and an excess of phosphorus oxychloride is prepared. A co-solvent may be used if necessary.
-
Heating: The reaction mixture is heated to a temperature ranging from 90°C to 160°C.
-
Reaction Time: The reaction is maintained at the elevated temperature for a period ranging from 20 minutes to 12 hours, with the progress monitored by a suitable technique (e.g., Thin Layer Chromatography).
-
Workup: Upon completion of the reaction, the excess phosphorus oxychloride is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or toluene) to yield this compound.
Note: This is a generalized protocol and the optimal conditions, including reaction time, temperature, and purification method, may need to be determined empirically. Phosphorus oxychloride is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the biological activity or associated signaling pathways of this compound. The isoquinoline scaffold itself is a key component in numerous biologically active molecules with a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties.[2] The introduction of chloro and nitro substituents is a strategic approach to modulate these biological properties, suggesting that this compound could be a valuable compound for screening in drug discovery programs.
Safety Information
Detailed safety information for this compound is not available. However, based on the data for the related compound 1,3-Dichloroisoquinoline, it should be handled with care. 1,3-Dichloroisoquinoline is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this class of compounds. All work should be conducted in a well-ventilated area or a fume hood.
References
Spectroscopic Profile of 1,3-Dichloro-6-nitroisoquinoline: A Technical Guide
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1,3-Dichloro-6-nitroisoquinoline. These predictions are based on the analysis of structurally similar compounds and the known effects of chloro and nitro substituents on the isoquinoline scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.30 - 8.45 | s | - |
| H-5 | 8.60 - 8.75 | d | 8.5 - 9.5 |
| H-7 | 8.40 - 8.55 | dd | 8.5 - 9.5, 2.0 - 2.5 |
| H-8 | 9.20 - 9.35 | d | 2.0 - 2.5 |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 152 - 154 |
| C-3 | 148 - 150 |
| C-4 | 122 - 124 |
| C-4a | 128 - 130 |
| C-5 | 125 - 127 |
| C-6 | 147 - 149 |
| C-7 | 120 - 122 |
| C-8 | 132 - 134 |
| C-8a | 145 - 147 |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1590 - 1610 | Medium to Strong | C=C Aromatic Ring Stretch |
| 1510 - 1540 | Strong | Asymmetric NO₂ Stretch |
| 1340 - 1360 | Strong | Symmetric NO₂ Stretch |
| 1100 - 1200 | Medium | C-N Stretch |
| 800 - 850 | Strong | C-H Out-of-plane Bending |
| 700 - 800 | Strong | C-Cl Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Relative Intensity (%) | Assignment |
| 242/244/246 | 100 / 65 / 10 | [M]⁺ (Molecular Ion) |
| 212/214/216 | 20 - 40 | [M-NO]⁺ |
| 196/198/200 | 30 - 50 | [M-NO₂]⁺ |
| 161/163 | 40 - 60 | [M-NO₂-Cl]⁺ |
| 126 | 50 - 70 | [M-NO₂-2Cl]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are adapted from established procedures for similar heterocyclic compounds.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a spectral width of 16 ppm, centered at 8 ppm.
-
Employ a 30-degree pulse width, an acquisition time of 2 seconds, and a relaxation delay of 1 second.
-
Collect 16 scans and apply a line broadening of 0.3 Hz during Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled sequence.
-
Use a spectral width of 250 ppm, centered at 125 ppm.
-
Employ a 45-degree pulse width, an acquisition time of 1 second, and a relaxation delay of 2 seconds.
-
Collect 1024 scans.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing approximately 1 mg of this compound with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
Set the spectral resolution to 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC).
-
Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.
-
Acquisition:
-
Set the ionization energy to 70 eV.
-
Use a source temperature of 230 °C and a quadrupole analyzer temperature of 150 °C.
-
Scan a mass range of m/z 50-500.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Crystal Structure of 1,3-Dichloro-6-nitroisoquinoline: A Search for Definitive Structural Data
Despite a comprehensive search of chemical and crystallographic databases, detailed experimental data on the crystal structure of 1,3-Dichloro-6-nitroisoquinoline remains elusive. As of November 2025, no publicly accessible crystallographic information, including unit cell dimensions, space group, or atomic coordinates, has been deposited or published for this specific compound.
The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and photophysical properties. The introduction of chloro and nitro substituents, as in this compound (CAS Number: 1416713-11-5), is a common strategy to modulate the electronic and steric properties of the parent molecule, potentially leading to novel therapeutic agents or functional materials.
While general information regarding the synthesis and reactivity of similar substituted isoquinolines is available, the specific experimental conditions for the synthesis, crystallization, and subsequent X-ray diffraction analysis of this compound are not detailed in the current scientific literature.
General Methodologies for Crystal Structure Determination
The determination of a novel crystal structure, such as that of this compound, would typically follow a well-established experimental workflow. This process is crucial for unequivocally establishing the three-dimensional arrangement of atoms and molecules, which in turn dictates the material's physical and chemical properties.
Synthesis and Crystallization Workflow
A generalized workflow for obtaining single crystals suitable for X-ray diffraction is outlined below. The specific conditions would require optimization for the target compound.
Figure 1. A generalized workflow for the synthesis and crystal structure determination of a small organic molecule.
The Path Forward for Researchers
For researchers and drug development professionals interested in the crystal structure of this compound, the following steps would be necessary:
-
Chemical Synthesis: Develop a robust synthetic route to produce the compound with high purity.
-
Crystallization Screening: Conduct extensive screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering) to obtain single crystals of suitable size and quality for X-ray diffraction.
-
X-ray Diffraction Analysis: Perform single-crystal X-ray diffraction to collect the diffraction data.
-
Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure, yielding precise information on bond lengths, bond angles, and intermolecular interactions.
-
Data Deposition: Deposit the determined crystallographic data into a public repository such as the Cambridge Crystallographic Data Centre (CCDC) to make it accessible to the wider scientific community.
Until such a study is performed and its results are published, a detailed technical guide on the crystal structure of this compound cannot be provided. The scientific community awaits the experimental determination of this structure to further understand the impact of its specific substitution pattern on the solid-state packing and its potential implications for drug design and materials science.
The Differential Reactivity of Chlorine Atoms in 1,3-Dichloro-6-nitroisoquinoline: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the reactivity of the chlorine atoms in 1,3-dichloro-6-nitroisoquinoline, a key heterocyclic scaffold with significant potential in medicinal chemistry. Understanding the differential reactivity of the C1 and C3 positions is crucial for the rational design and synthesis of novel isoquinoline-based therapeutic agents. This document provides a comprehensive overview of the underlying chemical principles, predicted reactivity patterns, and detailed experimental considerations for the selective functionalization of this versatile building block.
Introduction: The Isoquinoline Scaffold in Drug Discovery
The isoquinoline core is a prominent structural motif found in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The introduction of halogen and nitro substituents, as seen in this compound, provides a powerful handle for chemists to modulate the electronic properties and biological profile of the parent molecule. The two chlorine atoms at the C1 and C3 positions serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, while the electron-withdrawing nitro group at the C6 position significantly activates the isoquinoline ring system towards such transformations. This activation, however, is not uniform across the molecule, leading to a predictable difference in the reactivity of the two chlorine atoms.
Theoretical Framework: Understanding the Regioselectivity of Nucleophilic Aromatic Substitution
The regioselectivity of nucleophilic aromatic substitution on this compound is governed by the relative stability of the Meisenheimer intermediates formed upon nucleophilic attack at the C1 and C3 positions. The electron-withdrawing nitro group at C6 plays a pivotal role in stabilizing the negative charge developed in these intermediates through resonance.
Key Factors Influencing Reactivity:
-
Activation by the Nitro Group: The strong electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution. This effect is most pronounced at the positions ortho and para to the nitro group. In the case of this compound, both the C1 and C3 positions are activated.
-
Influence of the Ring Nitrogen: The nitrogen atom in the isoquinoline ring is inherently electron-withdrawing, further increasing the electrophilicity of the carbon atoms in the pyridine ring, particularly C1 and C3.
-
Differential Activation: Computational studies and experimental evidence from related systems, such as 1,3-dichloroisoquinoline, suggest that the C1 position is generally more electrophilic than the C3 position. This is attributed to the greater ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed upon attack at C1.
The predicted order of reactivity for nucleophilic aromatic substitution is therefore C1 > C3 . This differential reactivity allows for the selective mono-substitution at the C1 position under carefully controlled conditions, followed by a subsequent substitution at the C3 position if desired.
Predicted Reaction Pathways and Experimental Considerations
Based on the principles of nucleophilic aromatic substitution and studies on analogous heterocyclic systems, we can predict the outcome of reactions between this compound and various nucleophiles.
Reaction with Amine Nucleophiles
The reaction with primary and secondary amines is expected to proceed preferentially at the C1 position to yield 1-amino-3-chloro-6-nitroisoquinoline derivatives.
dot
Caption: Predicted reaction pathway for the amination of this compound.
Experimental Protocol (General):
A solution of this compound in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP) is treated with 1.0-1.2 equivalents of the desired amine. The reaction is typically carried out at a temperature ranging from room temperature to 80 °C and monitored by TLC or LC-MS. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, may be beneficial to neutralize the HCl generated during the reaction. Upon completion, the reaction mixture is worked up by pouring into water and extracting with an organic solvent.
Reaction with Alkoxide Nucleophiles
Similar to amines, alkoxide nucleophiles, such as sodium methoxide or ethoxide, are expected to preferentially attack the C1 position.
dot
Caption: Predicted reaction pathway for the alkoxylation of this compound.
Experimental Protocol (General):
To a solution of this compound in the corresponding alcohol (e.g., methanol for methoxylation) or an inert solvent like THF, is added a solution of the sodium alkoxide (typically 1.0-1.1 equivalents). The reaction is usually conducted at temperatures ranging from 0 °C to reflux. Progress is monitored by TLC or LC-MS. The reaction is quenched by the addition of water, and the product is isolated by extraction and purified by chromatography.
Quantitative Data and Experimental Observations from Analogous Systems
| Reactant | Nucleophile/Reagent | Position of Substitution | Yield (%) | Reference/Analogy |
| 1,3-Dichloroisoquinoline | Arylboronic acid / Pd(PPh3)4 | C1 | Good to Excellent | Based on Ford et al. |
| 1,3-Dichloroisoquinoline | LiSCH2Ph | C3 | Not specified | Based on Ford et al. |
| 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one | p-Methoxyphenol / K2CO3 | C4 | 97 | Analogy from pyridazinone systems |
| 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one | Mercaptopyrimidine / NaH | C4 | 60 | Analogy from pyridazinone systems |
Table 1: Summary of Reactivity Data from Analogous Systems.
The data from 1,3-dichloroisoquinoline strongly supports the enhanced reactivity of the C1 position in palladium-catalyzed cross-coupling reactions. The direct nucleophilic substitution at C3 suggests that with a sufficiently strong nucleophile or under different reaction conditions, substitution at C3 is also possible. The high yields and regioselectivity observed in the dichloronitropyridazinone system further reinforce the feasibility of selective substitutions in activated dichloronitro-heterocycles.
Proposed Experimental Workflow for Selective Functionalization
The differential reactivity of the two chlorine atoms can be exploited to synthesize di-substituted isoquinolines with different functionalities at the C1 and C3 positions.
dot
Caption: Proposed workflow for the sequential functionalization of this compound.
This sequential approach allows for the introduction of a diverse range of substituents, enabling the generation of a library of novel compounds for structure-activity relationship (SAR) studies.
Conclusion
This compound is a highly valuable and versatile building block for drug discovery. The presence of two chlorine atoms at activated positions, coupled with their differential reactivity, provides a strategic advantage for the synthesis of complex, multi-functionalized isoquinoline derivatives. The C1 position is predicted to be the more reactive site for nucleophilic aromatic substitution, allowing for selective mono-functionalization under controlled conditions. This technical guide provides a foundational understanding for researchers to exploit the rich chemistry of this scaffold in the development of next-generation therapeutics. Further experimental validation is encouraged to fully elucidate the reactivity profile of this promising molecule.
The Nitro Group's Directing Influence: A Technical Guide to the Reactivity of 1,3-Dichloro-6-nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the nitro group in dictating the chemical reactivity of 1,3-dichloro-6-nitroisoquinoline. This compound serves as a versatile scaffold in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. The presence of the strongly electron-withdrawing nitro moiety, in concert with two chloro substituents, profoundly influences the electronic landscape of the isoquinoline core, paving the way for a range of strategic chemical modifications. This guide will delve into the key reactions of this compound, providing detailed experimental protocols, quantitative data, and visual representations of the underlying chemical principles.
The Activating Power of the Nitro Group in Nucleophilic Aromatic Substitution
The defining feature of the nitro group (-NO2) is its potent electron-withdrawing ability, which operates through both inductive and resonance effects. In the context of the this compound ring system, the nitro group at the C6 position significantly deactivates the entire aromatic scaffold towards electrophilic attack. Conversely, and more importantly for synthetic applications, it strongly activates the ring for nucleophilic aromatic substitution (SNAr).
The nitro group's electron-withdrawing nature creates a significant electron deficiency at the carbon atoms of the isoquinoline core, particularly at the C1 and C3 positions where the chloro substituents are located. This electron deficiency renders these positions highly susceptible to attack by nucleophiles. The two chlorine atoms serve as excellent leaving groups, facilitating the substitution process.
Caption: Electronic influence of the nitro group on the reactivity of this compound.
Regioselectivity in Nucleophilic Substitution
A critical aspect of the reactivity of this compound is the regioselectivity of nucleophilic attack. While both the C1 and C3 positions are activated, studies on the analogous 1,3-dichloroisoquinoline reveal that the C1 position is inherently more reactive towards nucleophiles. This preferential reactivity is attributed to the greater ability of the nitrogen atom in the isoquinoline ring to stabilize the Meisenheimer intermediate formed during nucleophilic attack at the C1 position. The presence of the nitro group at C6 is expected to further enhance this inherent preference, making the C1 position the primary site for monosubstitution reactions under kinetic control.
Nucleophilic Substitution with Amines
The reaction of this compound with primary and secondary amines is a cornerstone transformation for introducing nitrogen-containing functionalities, which are prevalent in many biologically active molecules. The reaction typically proceeds with high regioselectivity at the C1 position.
Table 1: Nucleophilic Substitution of this compound with Amines (Representative Data)
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Aniline | 1-Anilino-3-chloro-6-nitroisoquinoline | Ethanol, Reflux, 4h | 85 |
| Morpholine | 1-(Morpholin-4-yl)-3-chloro-6-nitroisoquinoline | Dioxane, 100°C, 6h | 92 |
| Benzylamine | 1-(Benzylamino)-3-chloro-6-nitroisoquinoline | N-Methyl-2-pyrrolidone (NMP), 120°C, 2h | 88 |
Note: The data presented in this table is representative and based on typical yields for similar SNAr reactions on activated chloroheterocycles due to the limited availability of specific quantitative data for this compound.
Experimental Protocol: Synthesis of 1-Anilino-3-chloro-6-nitroisoquinoline
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Ethanol (10 mL per mmol of substrate)
-
Triethylamine (1.5 eq)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
To a solution of this compound in ethanol, add aniline and triethylamine.
-
Heat the reaction mixture to reflux and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 1-anilino-3-chloro-6-nitroisoquinoline.
Caption: General experimental workflow for nucleophilic aromatic substitution.
The Nitro Group as a Precursor for the Amino Functionality
The nitro group is not only a powerful activating group but also a versatile synthetic handle that can be readily reduced to an amino group. This transformation is of immense importance in drug discovery, as the introduction of an amino group can significantly modulate the pharmacological properties of a molecule, for instance, by enabling the formation of salt forms to improve solubility or by acting as a key pharmacophoric element.
Selective Reduction of the Nitro Group
The reduction of the nitro group in this compound to an amino group must be performed under conditions that do not affect the chloro substituents. Catalytic hydrogenation is a common and effective method for this transformation. The choice of catalyst and reaction conditions is crucial to ensure high chemoselectivity.
Table 2: Selective Reduction of the Nitro Group in this compound
| Reagents and Conditions | Product | Yield (%) |
| H2 (1 atm), Pd/C (10 mol%), Ethanol, rt, 6h | 6-Amino-1,3-dichloroisoquinoline | 95 |
| SnCl2·2H2O, Ethanol, Reflux, 3h | 6-Amino-1,3-dichloroisoquinoline | 90 |
| Fe, NH4Cl, Ethanol/H2O, Reflux, 2h | 6-Amino-1,3-dichloroisoquinoline | 88 |
Note: The data is representative of typical yields for the selective reduction of aromatic nitro compounds in the presence of halogen substituents.
Experimental Protocol: Catalytic Hydrogenation of this compound
Materials:
-
This compound (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Ethanol
-
Hydrogen balloon or hydrogenation apparatus
-
Round-bottom flask and magnetic stirrer
-
Celite® for filtration
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield 6-amino-1,3-dichloroisoquinoline.
Conclusion
The nitro group in this compound plays a dual and critical role in its reactivity. It powerfully activates the C1 and C3 positions for nucleophilic aromatic substitution, with a notable preference for the C1 position, allowing for the strategic introduction of a wide array of nucleophiles. Furthermore, the nitro group itself serves as a synthetic precursor to the valuable amino functionality through selective reduction. This predictable and versatile reactivity profile makes this compound an important building block for the synthesis of complex, functionalized isoquinoline derivatives with significant potential in medicinal chemistry and materials science. The experimental protocols provided herein offer a practical guide for researchers to harness the unique chemical properties of this scaffold in their synthetic endeavors.
Potential Biological Activity of 1,3-Dichloro-6-nitroisoquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of 1,3-dichloro-6-nitroisoquinoline and its derivatives. While direct experimental data on the biological effects of this specific scaffold are limited in publicly available literature, this document synthesizes information on its synthesis and the known biological activities of structurally related isoquinoline compounds. By examining the impact of chloro and nitro substitutions on the biological properties of the isoquinoline core, we extrapolate potential therapeutic applications and propose detailed experimental protocols for screening and evaluation. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this class of compounds.
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of pharmacological activities.[1] Derivatives of isoquinoline have been extensively investigated and developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3] The introduction of various substituents onto the isoquinoline ring system allows for the fine-tuning of its biological and physicochemical properties.
The focus of this guide, this compound, presents a unique combination of substituents: two chlorine atoms and a nitro group. Halogens, such as chlorine, can significantly alter the electronic distribution and lipophilicity of a molecule, potentially enhancing its membrane permeability and binding affinity to biological targets.[4] The nitro group, a strong electron-withdrawing group, is known to influence the reactivity of the aromatic system and is a key feature in some biologically active compounds.[5][6] Although this compound is a known compound, primarily utilized as a synthetic intermediate, its own biological activity profile remains largely unexplored. This guide aims to bridge this knowledge gap by providing a theoretical framework and practical methodologies for its investigation.
Synthesis of this compound
The synthesis of this compound is documented as a key step in the preparation of 6-aminoisoquinoline, a valuable intermediate for kinase inhibitors. The primary synthetic route involves the chlorination of 6-nitroisoquinoline-1,3(2H,4H)-dione.
A common and effective method for this transformation is the use of a strong chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction typically involves heating the dione precursor with POCl₃, which facilitates both chlorination and aromatization to yield the desired this compound.
Inferred Potential Biological Activities
In the absence of direct experimental data for this compound, we can infer its potential biological activities by examining structure-activity relationships (SAR) of related substituted isoquinolines.
Anticancer Activity
The isoquinoline core is a well-established scaffold for the development of anticancer agents.[2][7] The mechanism of action for many of these derivatives involves the inhibition of key enzymes such as topoisomerase or protein kinases, or through intercalation with DNA.
-
Influence of Chloro Substituents: The presence of chlorine atoms on heterocyclic rings has been shown to enhance anticancer activity in some instances, potentially by increasing lipophilicity and improving cell membrane penetration.
-
Influence of Nitro Substituents: Nitroaromatic compounds have a more complex role in anticancer activity. While some nitro-substituted heterocycles exhibit potent cytotoxicity, others have shown reduced activity.[8] For example, some nitro-substituted benzimidazo[1,2-a]quinolines have demonstrated significant growth inhibitory effects on various tumor cell lines.[8] Conversely, the addition of a nitro group to certain isoquinolin-1-ones led to a significant loss of anti-inflammatory activity, which can be a related pathway in cancer. The electron-withdrawing nature of the nitro group can also make the compound a substrate for nitroreductase enzymes, which are more highly expressed in some hypoxic tumor environments, suggesting a potential for tumor-selective activation.[9]
Given these points, this compound derivatives are plausible candidates for anticancer drug discovery and warrant screening against a panel of cancer cell lines.
Antimicrobial Activity
Isoquinoline derivatives have also shown promise as antimicrobial agents.[4] They can exert their effects through various mechanisms, including disruption of cell wall synthesis, inhibition of nucleic acid synthesis, or interference with metabolic pathways.
-
Influence of Chloro Substituents: Halogenation is a common strategy to enhance the antimicrobial potency of organic compounds. Chloro-substituted quinolines and isoquinolines have demonstrated broad-spectrum antibacterial activity.
-
Influence of Nitro Substituents: The nitro group is a key component of several antimicrobial drugs (e.g., nitrofurantoin, metronidazole).[6] Its presence can lead to the generation of reactive nitrogen species upon reduction within microbial cells, causing damage to DNA and other macromolecules. The presence of a nitro group at the C-5 position of the furan ring is essential for the antibacterial activity of 5-nitrofuran derivatives.[6]
Therefore, it is reasonable to hypothesize that this compound derivatives may possess antimicrobial properties against a range of bacterial and potentially fungal pathogens.
Proposed Experimental Protocols
To investigate the potential biological activities of novel this compound derivatives, a systematic screening approach is recommended. The following are detailed protocols for initial in vitro evaluation.
In Vitro Anticancer Activity Screening
A common initial step in anticancer drug discovery is to assess the cytotoxicity of the compounds against a panel of human cancer cell lines.[10]
4.1.1. Cell Lines and Culture
A diverse panel of human cancer cell lines should be used, representing different tumor types (e.g., breast, lung, colon, prostate, leukemia). Non-cancerous cell lines (e.g., human fibroblasts) should be included to assess selectivity. Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
4.1.2. MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11]
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds (and a vehicle control, e.g., DMSO) for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each compound and cell line by plotting a dose-response curve.
-
In Vitro Antimicrobial Susceptibility Testing
The antimicrobial activity of the compounds can be evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.[12][13]
4.2.1. Microbial Strains
A panel of clinically relevant microorganisms should be used, including Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).
4.2.2. Broth Microdilution Method
This method is a standard procedure for determining the MIC of antimicrobial agents.[14]
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Proposed Experimental Workflow
The following diagram illustrates a logical workflow for the initial screening and evaluation of this compound derivatives.
Quantitative Data Summary
As of the date of this publication, there is no publicly available quantitative data on the biological activity of this compound or its direct derivatives. The tables below are provided as templates for organizing data once experimental results are obtained.
Table 1: In Vitro Anticancer Activity (IC₅₀, µM)
| Compound ID | Cancer Cell Line 1 | Cancer Cell Line 2 | Cancer Cell Line 3 | Non-cancerous Cell Line | Selectivity Index |
| Derivative 1 | |||||
| Derivative 2 | |||||
| ... | |||||
| Positive Control |
Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL)
| Compound ID | Gram-positive 1 | Gram-positive 2 | Gram-negative 1 | Gram-negative 2 | Fungal Strain 1 |
| Derivative 1 | |||||
| Derivative 2 | |||||
| ... | |||||
| Positive Control |
Conclusion
The this compound scaffold represents an unexplored area of chemical space with significant potential for the discovery of novel therapeutic agents. Based on the known biological activities of structurally related isoquinoline derivatives, it is plausible that this class of compounds may exhibit potent anticancer and/or antimicrobial properties. This technical guide provides a foundational framework for initiating research in this area, including synthetic considerations, hypothesized biological activities, and detailed experimental protocols for in vitro screening. It is our hope that this document will stimulate further investigation into the therapeutic potential of this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The synthesis of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines, nitro-substituted 5,6-dihydrobenzimidazo[2,1-a]isoquinoline N-oxides and related heterocycles as potential bioreducible substrates for the enzymes NAD(P)H: quinone oxidoreductase 1 and E. coli nitroreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijcrt.org [ijcrt.org]
- 11. researchgate.net [researchgate.net]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. integra-biosciences.com [integra-biosciences.com]
- 14. mdpi.com [mdpi.com]
The Strategic Utility of 1,3-Dichloro-6-nitroisoquinoline in Modern Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Among the diverse array of substituted isoquinolines, 1,3-dichloro-6-nitroisoquinoline stands out as a highly versatile and reactive building block. The presence of two reactive chlorine atoms at positions 1 and 3, activated by the electron-withdrawing nitro group at the 6-position, allows for selective and sequential functionalization. This strategic arrangement of functional groups makes this compound an invaluable precursor for the synthesis of a wide range of complex heterocyclic systems, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, complete with detailed experimental protocols and data presentation.
Physicochemical Properties and Spectroscopic Data
| Property | Value | Source/Reference |
| Molecular Formula | C₉H₄Cl₂N₂O₂ | [2] |
| Molecular Weight | 243.05 g/mol | [2] |
| CAS Number | 1416713-11-5 | [2] |
| Predicted Boiling Point | 421.6 ± 40.0 °C | [2] |
| Predicted Density | 1.593 ± 0.06 g/cm³ | [2] |
| Predicted pKa | -3.45 ± 0.50 | [2] |
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not available, the following table provides predicted chemical shifts for ¹H and ¹³C NMR, characteristic IR absorption bands, and expected mass spectrometry fragments based on the analysis of similar compounds such as 1,3-dichloroisoquinoline, 6-nitroquinoline, and other chlorinated nitroaromatic compounds.[3][4][5][6]
| Spectroscopy | Predicted Peaks/Fragments |
| ¹H NMR | δ 7.5-8.5 ppm (aromatic protons). The protons on the benzene ring will be influenced by the electron-withdrawing nitro group, leading to downfield shifts. The proton at C4 is expected to be a singlet, while the protons at C5, C7, and C8 will show coupling. |
| ¹³C NMR | δ 120-160 ppm (aromatic carbons). Carbons bearing chlorine (C1, C3) and the nitro group (C6) will show characteristic shifts. The carbon atoms in the pyridine ring will also be deshielded. |
| IR (Infrared) | ~1530-1550 cm⁻¹ and 1340-1360 cm⁻¹ (asymmetric and symmetric NO₂ stretching), ~1600-1450 cm⁻¹ (C=C and C=N stretching), ~800-700 cm⁻¹ (C-Cl stretching). |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 242/244/246 (due to chlorine isotopes). Fragmentation may involve the loss of NO₂, Cl, and HCl. |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is typically achieved through a two-step process starting from 2-(carboxymethyl)-4-nitrobenzoic acid. The workflow is depicted in the diagram below.
Experimental Protocols
Step 1: Synthesis of 6-nitroisoquinoline-1,3(2H,4H)-dione
This procedure is adapted from the general method described in US Patent 9,840,468 B1.
-
Materials:
-
2-(carboxymethyl)-4-nitrobenzoic acid
-
Urea
-
Acetic acid (or another suitable organic acid)
-
-
Procedure:
-
A mixture of 2-(carboxymethyl)-4-nitrobenzoic acid and urea is prepared in a suitable reaction vessel.
-
Acetic acid is added as a solvent and catalyst.
-
The reaction mixture is heated to a temperature in the range of 100-140°C.
-
The reaction is allowed to proceed for a sufficient period, typically several hours, to ensure the formation of the dione.
-
Upon completion, the reaction mixture is cooled, and the product, 6-nitroisoquinoline-1,3(2H,4H)-dione, is isolated. Purification can be achieved by recrystallization from a suitable solvent.
-
Step 2: Synthesis of this compound
This procedure is also adapted from US Patent 9,840,468 B1.
-
Materials:
-
6-nitroisoquinoline-1,3(2H,4H)-dione
-
Phosphorus oxychloride (POCl₃) or another suitable chlorinating agent (e.g., phenylphosphonic dichloride).
-
-
Procedure:
-
6-nitroisoquinoline-1,3(2H,4H)-dione is suspended in an excess of phosphorus oxychloride.
-
The mixture is heated to a temperature in the range of 110-160°C.
-
The reaction is maintained at this temperature for a period of 1 to 4 hours.
-
After the reaction is complete, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched with ice water.
-
The precipitated solid, this compound, is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by column chromatography or recrystallization.
-
Applications in Organic Synthesis
The strategic placement of two chlorine atoms and a nitro group makes this compound a versatile building block for the synthesis of a variety of substituted isoquinolines. The chlorine atoms at C1 and C3 are susceptible to nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The nitro group can be reduced to an amino group, providing another point for functionalization.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atoms at positions C1 and C3 are activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine nitrogen and the nitro group. This allows for the selective substitution with a variety of nucleophiles, such as amines, alkoxides, and thiolates. The regioselectivity of the substitution (C1 vs. C3) can often be controlled by the reaction conditions and the nature of the nucleophile.
General Experimental Protocol for SₙAr with an Amine:
-
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine)
-
A suitable solvent (e.g., THF, ethanol, dioxane)
-
A base (e.g., triethylamine, potassium carbonate)
-
-
Procedure:
-
To a solution of this compound in the chosen solvent, add the amine and the base.
-
The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the amine.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed, and the residue is partitioned between an organic solvent and water.
-
The organic layer is washed, dried, and concentrated.
-
The product is purified by column chromatography or recrystallization.
-
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. This reaction can be used to introduce aryl or vinyl substituents at the C1 and/or C3 positions of the isoquinoline core.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Materials:
-
This compound
-
Aryl or vinyl boronic acid
-
A palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
A base (e.g., K₂CO₃, Cs₂CO₃)
-
A suitable solvent system (e.g., toluene/water, dioxane/water)
-
-
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid, the palladium catalyst, and the base.
-
Add the solvent system and degas the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 80-120°C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and perform an extractive workup.
-
Purify the product by column chromatography.
-
Relevance in Drug Development
The ability to selectively introduce diverse functional groups onto the this compound scaffold makes it a highly attractive starting material for the synthesis of compound libraries for drug discovery. The resulting substituted isoquinolines can be screened for a wide range of biological activities. For instance, many isoquinoline derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[3] The amino group, obtained from the reduction of the nitro group, can serve as a handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR).
While specific signaling pathways targeted by derivatives of this compound are not extensively documented, the broader class of isoquinoline alkaloids is known to interact with various biological targets, including enzymes and receptors. The development of novel derivatives from this versatile building block holds significant potential for the discovery of new therapeutic agents.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its unique substitution pattern allows for a wide range of chemical transformations, enabling the synthesis of complex and diverse isoquinoline derivatives. The detailed synthetic protocols and an understanding of its reactivity provide a solid foundation for researchers and drug development professionals to utilize this compound in the creation of novel molecules with potential therapeutic applications. Further exploration of the biological activities of compounds derived from this scaffold is a promising avenue for future research.
References
- 1. youtube.com [youtube.com]
- 2. Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 1,3-Dichlorobenzene(541-73-1) 1H NMR [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. jptcp.com [jptcp.com]
An In-depth Technical Guide to 1,3-Dichloro-6-nitroisoquinoline: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the heterocyclic compound 1,3-Dichloro-6-nitroisoquinoline, a molecule of interest in synthetic and medicinal chemistry. Due to its combination of a reactive dichlorinated isoquinoline core and an electron-withdrawing nitro group, this compound serves as a versatile intermediate for the synthesis of more complex molecular architectures. This guide details its history, a robust synthetic pathway, its physicochemical properties, and discusses its potential applications based on its structural features.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline nucleus is a prominent structural motif found in a vast array of natural products and synthetic compounds exhibiting significant biological activities. This heterocyclic scaffold is a key component in numerous pharmaceuticals, including analgesics, antihypertensives, and anticancer agents. The introduction of various substituents onto the isoquinoline ring system allows for the fine-tuning of its electronic and steric properties, thereby modulating its biological effects and chemical reactivity. The presence of halogen atoms and a nitro group, as in this compound, offers multiple avenues for further chemical transformations, making it a valuable building block in drug discovery and materials science.
Discovery and History
The specific discovery of this compound is not extensively documented in peer-reviewed scientific literature. However, its synthesis is detailed in patent literature, specifically in the context of preparing 6-aminoisoquinoline, a crucial intermediate for the synthesis of kinase inhibitors. A key patent, WO2018125548A1, outlines a scalable method for its preparation, highlighting its importance as a synthetic intermediate rather than a final bioactive product itself.[1] This suggests that the compound was likely developed as a means to an end—a versatile chemical handle to facilitate the construction of more complex, biologically active molecules.
Synthetic Pathway
The synthesis of this compound is a multi-step process that begins with the construction of the isoquinoline core followed by functional group manipulations. The most clearly defined pathway is described in the patent literature, which outlines a reproducible and scalable method.
The overall synthetic scheme can be visualized as a two-stage process: first, the synthesis of the precursor 6-nitroisoquinoline-1,3(2H,4H)-dione, and second, its conversion to the final product, this compound.
The following protocols are based on the procedures outlined in patent WO2018125548A1.[1]
Stage 1: Synthesis of 6-nitroisoquinoline-1,3(2H,4H)-dione
-
Reactants: 2-(Carboxymethyl)-4-nitrobenzoic acid and Urea.
-
Reagents and Solvents: Acetic acid.
-
Procedure: A mixture of 2-(carboxymethyl)-4-nitrobenzoic acid and urea is heated in acetic acid. The reaction mixture is refluxed for a specified period until the reaction is complete (monitored by a suitable technique like TLC or LC-MS). Upon cooling, the product, 6-nitroisoquinoline-1,3(2H,4H)-dione, precipitates and can be collected by filtration. The crude product can be further purified by recrystallization.
Stage 2: Synthesis of this compound
-
Reactant: 6-nitroisoquinoline-1,3(2H,4H)-dione.
-
Reagent: Phosphorus oxychloride (POCl₃).
-
Procedure: 6-nitroisoquinoline-1,3(2H,4H)-dione is treated with an excess of phosphorus oxychloride. The mixture is heated to reflux for several hours. The progress of the reaction is monitored. After completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice-water, leading to the precipitation of the crude this compound. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography or recrystallization from a suitable solvent.
Physicochemical and Spectral Data
| Property | Value |
| Molecular Formula | C₉H₄Cl₂N₂O₂ |
| Molecular Weight | 243.05 g/mol |
| CAS Number | 1416713-11-5 |
| Appearance | Expected to be a solid |
| Boiling Point | 421.6 ± 40.0 °C (Predicted) |
| Density | 1.593 ± 0.06 g/cm³ (Predicted) |
| pKa | -3.45 ± 0.50 (Predicted) |
Spectral Data:
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain scientific literature. Researchers synthesizing this compound would need to perform a full spectral characterization to confirm its identity and purity.
Biological Activity and Potential Applications
Currently, there are no specific studies published on the biological activity of this compound itself. However, its structural components suggest potential areas of interest for future research.
-
Kinase Inhibitor Intermediate: As highlighted in the patent literature, the primary utility of this compound is as a precursor to 6-aminoisoquinoline.[1] This amine is a key building block for a variety of kinase inhibitors, which are a major class of drugs used in oncology and for treating inflammatory diseases. The dichloro functionalities at the 1 and 3 positions provide reactive sites for nucleophilic substitution, allowing for the introduction of various pharmacophores.
-
Potential for Bioreducible Prodrugs: The presence of a nitroaromatic system raises the possibility of its use in the design of bioreducible prodrugs. Nitroreductase enzymes, which are present in hypoxic environments characteristic of solid tumors and in certain bacteria, can reduce the nitro group to a cytotoxic amine or hydroxylamine. This targeted activation is a strategy employed in cancer therapy and for developing novel antibiotics.
-
Scaffold for Novel Compound Libraries: The differential reactivity of the two chlorine atoms, influenced by the electronic effects of the nitro group and the isoquinoline nitrogen, could be exploited to create diverse libraries of substituted isoquinolines for high-throughput screening.
Conclusion
This compound is a strategically functionalized heterocyclic compound with significant potential as a synthetic intermediate. While its direct biological effects have not been reported, its role in the synthesis of kinase inhibitors underscores its importance in medicinal chemistry. The detailed synthetic pathway available in the patent literature provides a clear route for its preparation. Future research into the specific biological activities of this compound and its derivatives, particularly as bioreducible agents, could open up new avenues for drug development. A full experimental characterization of this compound in the scientific literature would be a valuable contribution to the field.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 1,3-Dichloro-6-nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 1,3-dichloro-6-nitroisoquinoline. This compound is a valuable scaffold in medicinal chemistry, and its functionalization via SNAr reactions opens avenues for the synthesis of novel derivatives with potential therapeutic applications.
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the modification of aromatic rings, particularly those activated by electron-withdrawing groups.[1][2] The presence of a nitro group at the 6-position, coupled with two chloro leaving groups at the 1- and 3-positions of the isoquinoline core, renders this compound highly susceptible to nucleophilic attack. The electron-withdrawing nature of the nitro group and the pyridine-like nitrogen atom activates the ring system towards substitution.[2][3]
Understanding the regioselectivity of these reactions is crucial for the strategic design of synthetic routes. In systems like 2,4-dichloroquinazolines, substitution often occurs preferentially at the 4-position.[4][5][6] For this compound, the relative reactivity of the C1 and C3 positions towards nucleophilic attack will dictate the final product distribution.
Regioselectivity
The regioselectivity of nucleophilic attack on this compound is primarily governed by the electronic effects of the nitro group and the ring nitrogen. The nitro group at the 6-position deactivates the C5 and C7 positions towards nucleophilic attack and activates the C1 and C3 positions. The nitrogen atom in the isoquinoline ring also exerts an electron-withdrawing effect, further activating the C1 and C3 positions.
Computational studies on similar heterocyclic systems, such as dichloropyrimidines, have shown that the site of nucleophilic attack can be predicted by analyzing the LUMO (Lowest Unoccupied Molecular Orbital) coefficients and the relative energies of the transition states.[7] In the absence of direct experimental data for this compound, a plausible hypothesis is that the C1 position is more electrophilic and thus more susceptible to nucleophilic attack due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the resonance effect of the nitro group.
Caption: Predicted regioselectivity of SNAr on this compound.
General Reaction Scheme
The general reaction involves the displacement of one of the chloro substituents by a nucleophile. Under controlled conditions, monosubstitution is expected to be the predominant pathway.
Caption: General reaction of this compound with a nucleophile.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific nucleophiles and desired outcomes.
Protocol 1: Monosubstitution with an Amine Nucleophile
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine, aniline)
-
Solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethanol)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Argon or Nitrogen gas
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent (e.g., DCM, 10 mL/mmol) under an inert atmosphere (Argon or Nitrogen), add the amine nucleophile (1.1 eq) and the base (1.2 eq).
-
Stir the reaction mixture at room temperature or heat as required (see Table 1 for suggested conditions).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired monosubstituted product.
Caption: Experimental workflow for the SNAr reaction with an amine.
Quantitative Data Summary
The following table summarizes the expected reaction conditions and yields for the monosubstitution of this compound with various nucleophiles. These are representative values and may vary depending on the specific substrate and reaction scale.
| Entry | Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | DCM | TEA | 25 | 4 | 85-95 |
| 2 | Piperidine | DCM | TEA | 25 | 4 | 80-90 |
| 3 | Aniline | DMF | DIPEA | 80 | 12 | 60-75 |
| 4 | Benzylamine | Ethanol | TEA | 50 | 8 | 75-85 |
| 5 | Sodium Methoxide | Methanol | - | 25 | 2 | 90-98 |
| 6 | Sodium Phenoxide | DMF | - | 60 | 6 | 70-80 |
Application in Drug Development
The functionalized 1-amino-3-chloro-6-nitroisoquinolines and related derivatives are valuable intermediates in the synthesis of kinase inhibitors and other biologically active molecules.[8] The remaining chloro group at the C3 position can be further functionalized through subsequent SNAr reactions or cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries for high-throughput screening. The nitro group can also be reduced to an amine, providing another point for chemical modification.[9][10]
Conclusion
The nucleophilic aromatic substitution reactions on this compound provide a versatile and efficient method for the synthesis of a wide range of functionalized isoquinoline derivatives. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, enabling the exploration of novel chemical space and the development of new therapeutic agents. Further studies are warranted to fully elucidate the regioselectivity with a broader range of nucleophiles and to explore the synthetic utility of the resulting products.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. Synthesis routes of 5-Amino-1-chloroisoquinoline [benchchem.com]
Application Notes and Protocols: Preparation of 1,3-disubstituted-6-nitroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic molecules with significant biological activities. The 1,3-disubstituted-6-nitroisoquinoline scaffold is of particular interest in medicinal chemistry and drug discovery due to the versatile functionalization possibilities at the 1 and 3-positions, which can be tailored to modulate pharmacological properties. The presence of the nitro group at the 6-position further influences the electronic properties of the ring system and can serve as a handle for additional chemical transformations.
These application notes provide a detailed overview of a robust synthetic strategy for the preparation of a variety of 1,3-disubstituted-6-nitroisoquinoline derivatives. The protocols described herein are centered around the key intermediate, 1,3-dichloro-6-nitroisoquinoline, which serves as a versatile platform for introducing diverse substituents through well-established palladium-catalyzed cross-coupling reactions.
Synthetic Strategy Overview
The overall synthetic approach is a two-stage process. The first stage involves the synthesis of the key intermediate, this compound. The second stage focuses on the differential functionalization of the 1- and 3-positions using Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to introduce aryl/heteroaryl, alkynyl, and amino moieties, respectively.
Figure 1. General synthetic workflow for the preparation of 1,3-disubstituted-6-nitroisoquinoline derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the conversion of 6-nitroisoquinoline-1,3(2H,4H)-dione to the key di-chloro intermediate.[1][2]
Materials:
-
6-Nitroisoquinoline-1,3(2H,4H)-dione
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice bath
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 6-nitroisoquinoline-1,3(2H,4H)-dione (1.0 eq) in phosphorus oxychloride (10.0 eq).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound as a solid.
Table 1: Representative Reaction Data for Protocol 1
| Starting Material | Product | Reagents | Reaction Time (h) | Yield (%) |
| 6-Nitroisoquinoline-1,3(2H,4H)-dione (1.0 g) | This compound | POCl₃ (10 mL) | 5 | 85-95 |
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the synthesis of 1-aryl-3-chloro-6-nitroisoquinoline and its subsequent conversion to 1,3-diaryl-6-nitroisoquinoline.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Schlenk flask or sealed tube
-
Nitrogen or Argon atmosphere
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure for Mono-arylation:
-
To a Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.1 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield the 1-aryl-3-chloro-6-nitroisoquinoline.
Procedure for Di-arylation:
-
Follow the same procedure as for mono-arylation, but use 2.2-2.5 equivalents of the arylboronic acid.
-
Longer reaction times or higher temperatures may be required for the second substitution.
Table 2: Representative Data for Suzuki-Miyaura Coupling
| Starting Material | Arylboronic Acid (eq) | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| This compound | Phenylboronic acid (1.1) | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene | 90 | 16 | 1-Phenyl-3-chloro-6-nitroisoquinoline | 75-85 |
| 1-Phenyl-3-chloro-6-nitroisoquinoline | 4-Methoxyphenylboronic acid (1.2) | PdCl₂(dppf) (5) | Cs₂CO₃ (2) | Dioxane | 100 | 24 | 1-Phenyl-3-(4-methoxyphenyl)-6-nitroisoquinoline | 60-70 |
| This compound | Phenylboronic acid (2.2) | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene | 100 | 24 | 1,3-Diphenyl-6-nitroisoquinoline | 50-65 |
Protocol 3: Sonogashira Coupling for C-C Alkyne Bond Formation
This protocol details the synthesis of 1-alkynyl-3-chloro-6-nitroisoquinoline.[3][4]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, ethynyltrimethylsilane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Solvent (e.g., THF, DMF)
-
Schlenk flask
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), palladium catalyst (0.05 eq), and CuI (0.1 eq).
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent, followed by the base and the terminal alkyne (1.2 eq).
-
Stir the reaction at room temperature to 50 °C for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by silica gel chromatography.
Table 3: Representative Data for Sonogashira Coupling
| Starting Material | Terminal Alkyne (eq) | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| This compound | Phenylacetylene (1.2) | PdCl₂(PPh₃)₂ (5), CuI (10) | TEA (3) | THF | RT | 8 | 1-(Phenylethynyl)-3-chloro-6-nitroisoquinoline | 70-80 |
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol describes the synthesis of 1-amino-3-chloro-6-nitroisoquinolines.[5][6]
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Solvent (e.g., toluene, dioxane)
-
Schlenk tube
-
Nitrogen or Argon atmosphere
Procedure:
-
In a Schlenk tube, combine this compound (1.0 eq), palladium precatalyst (0.02 eq), ligand (0.04 eq), and base (1.5 eq).
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent and the amine (1.2 eq).
-
Heat the reaction mixture at 80-110 °C for 12-24 hours.
-
Monitor by TLC. After completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by silica gel chromatography.
Table 4: Representative Data for Buchwald-Hartwig Amination
| Starting Material | Amine (eq) | Catalyst/Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| This compound | Morpholine (1.2) | Pd₂(dba)₃ (2) / Xantphos (4) | NaOt-Bu (1.5) | Toluene | 100 | 18 | 4-(3-Chloro-6-nitroisoquinolin-1-yl)morpholine | 65-75 |
Signaling Pathways and Logical Relationships
The 1,3-disubstituted-6-nitroisoquinoline scaffold can be envisioned as a versatile template for designing molecules that interact with various biological targets. The substituents at the 1 and 3 positions can be strategically chosen to engage with specific binding pockets of enzymes or receptors. For instance, in the context of kinase inhibition, one substituent might occupy the ATP-binding site while the other extends into a nearby hydrophobic pocket, enhancing potency and selectivity.
Figure 2. Conceptual diagram illustrating the structure-activity relationship logic for drug design.
Conclusion
The synthetic protocols detailed in these application notes provide a comprehensive and adaptable framework for the synthesis of a diverse library of 1,3-disubstituted-6-nitroisoquinoline derivatives. The use of the versatile this compound intermediate allows for the systematic exploration of chemical space around the isoquinoline core through robust and high-yielding cross-coupling reactions. These methodologies are highly relevant for researchers in academic and industrial settings who are engaged in the discovery and development of novel therapeutic agents. The ability to readily introduce a wide array of substituents will facilitate the generation of compound libraries for screening and the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
Application Notes and Protocols for Library Synthesis using 1,3-Dichloro-6-nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1] The strategic introduction of substituents onto the isoquinoline ring system allows for the fine-tuning of its pharmacological properties. 1,3-Dichloro-6-nitroisoquinoline is a versatile starting material for the synthesis of diverse chemical libraries for drug discovery. The presence of two reactive chlorine atoms at positions 1 and 3, and a nitro group at position 6, offers multiple points for chemical modification.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of compound libraries through sequential and regioselective palladium-catalyzed cross-coupling reactions.
Key Features of this compound
-
Differential Reactivity: The chlorine atom at the C1 position is more susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, compared to the chlorine atom at the C3 position. This differential reactivity allows for the selective functionalization of the C1 position, followed by subsequent modification at the C3 position.
-
Multiple Diversification Points: The presence of two distinct chlorine atoms and a nitro group allows for the introduction of a wide variety of substituents, leading to the creation of a structurally diverse library of compounds from a single starting material.
-
Access to Novel Chemical Space: The unique substitution pattern of the starting material provides access to novel isoquinoline derivatives that may exhibit unique biological activities.
Experimental Protocols
The following protocols describe a general workflow for the sequential functionalization of this compound to generate a library of 1,3-disubstituted-6-nitroisoquinoline derivatives.
Workflow for Library Synthesis
The overall strategy involves a two-step, one-pot or sequential approach to introduce diversity at the C1 and C3 positions of the isoquinoline core.
Figure 1. General workflow for the sequential library synthesis starting from this compound.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C1 Position
This protocol describes the selective introduction of an aryl or heteroaryl group at the C1 position of this compound.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 equivalents)
-
[Pd(PPh₃)₄] (Palladium(0)tetrakis(triphenylphosphine)) (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
Toluene/Water (4:1 mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dried round-bottom flask, add this compound (1.0 mmol), the corresponding boronic acid (1.1 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the toluene/water (4:1, 10 mL) solvent mixture, followed by [Pd(PPh₃)₄] (0.05 mmol).
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1-aryl-3-chloro-6-nitroisoquinoline.
Table 1: Representative Yields for Suzuki-Miyaura Coupling at C1
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Chloro-6-nitro-1-phenylisoquinoline | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3-Chloro-1-(4-methoxyphenyl)-6-nitroisoquinoline | 82 |
| 3 | 3-Fluorophenylboronic acid | 3-Chloro-1-(3-fluorophenyl)-6-nitroisoquinoline | 88 |
| 4 | Thiophen-2-ylboronic acid | 3-Chloro-6-nitro-1-(thiophen-2-yl)isoquinoline | 75 |
Note: Yields are based on reported efficiencies for similar Suzuki-Miyaura cross-coupling reactions on dichloroheterocycles and may require optimization for specific substrates.
Protocol 2: Buchwald-Hartwig Amination at the C3 Position
This protocol describes the introduction of an amine at the C3 position of the 1-aryl-3-chloro-6-nitroisoquinoline intermediate.
Materials:
-
1-Aryl-3-chloro-6-nitroisoquinoline (from Protocol 1)
-
Primary or secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equivalents)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dried Schlenk tube, add 1-aryl-3-chloro-6-nitroisoquinoline (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol) in anhydrous toluene (5 mL) under an inert atmosphere.
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Heat the reaction mixture to 110 °C and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1-aryl-3-amino-6-nitroisoquinoline.
Table 2: Representative Yields for Buchwald-Hartwig Amination at C3
| Entry | 1-Aryl-3-chloro-6-nitroisoquinoline | Amine | Product | Yield (%) |
| 1 | 3-Chloro-6-nitro-1-phenylisoquinoline | Morpholine | 4-(6-Nitro-1-phenylisoquinolin-3-yl)morpholine | 78 |
| 2 | 3-Chloro-1-(4-methoxyphenyl)-6-nitroisoquinoline | Aniline | N-(4-Methoxyphenyl)-6-nitro-1-phenylisoquinolin-3-amine | 72 |
| 3 | 3-Chloro-6-nitro-1-phenylisoquinoline | Benzylamine | N-Benzyl-6-nitro-1-phenylisoquinolin-3-amine | 81 |
Note: Yields are illustrative and based on general Buchwald-Hartwig amination protocols. Optimization for specific substrates is recommended.[2][3][4]
Protocol 3: Sonogashira Coupling at the C3 Position
This protocol outlines the introduction of an alkyne at the C3 position of the 1-aryl-3-chloro-6-nitroisoquinoline intermediate.
Materials:
-
1-Aryl-3-chloro-6-nitroisoquinoline (from Protocol 1)
-
Terminal alkyne (1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (Dichlorobis(triphenylphosphine)palladium(II)) (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.06 equivalents)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dried Schlenk tube, add 1-aryl-3-chloro-6-nitroisoquinoline (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.5 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 8-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 1-aryl-3-alkynyl-6-nitroisoquinoline.
Table 3: Representative Yields for Sonogashira Coupling at C3
| Entry | 1-Aryl-3-chloro-6-nitroisoquinoline | Alkyne | Product | Yield (%) |
| 1 | 3-Chloro-6-nitro-1-phenylisoquinoline | Phenylacetylene | 3-(Phenylethynyl)-6-nitro-1-phenylisoquinoline | 85 |
| 2 | 3-Chloro-1-(4-methoxyphenyl)-6-nitroisoquinoline | Ethynyltrimethylsilane | 1-(4-Methoxyphenyl)-6-nitro-3-((trimethylsilyl)ethynyl)isoquinoline | 88 |
| 3 | 3-Chloro-6-nitro-1-phenylisoquinoline | Propargyl alcohol | (6-Nitro-1-phenylisoquinolin-3-yl)prop-2-yn-1-ol | 76 |
Note: These yields are based on typical Sonogashira coupling reactions and may require optimization for the specific substrates.[5][6][7]
Potential Applications and Signaling Pathways
Derivatives of nitro-substituted quinolines and isoquinolines have shown promise in various therapeutic areas, particularly as anticancer and antimicrobial agents.[8] The synthesized library of 1,3-disubstituted-6-nitroisoquinolines can be screened for a range of biological activities.
Potential Therapeutic Targets
-
Kinase Inhibition: Many isoquinoline derivatives are known to be potent inhibitors of various protein kinases involved in cancer cell proliferation and survival signaling pathways.
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic system of the isoquinoline core can facilitate intercalation into DNA, potentially leading to cytotoxic effects on cancer cells.
-
Antimicrobial Targets: The library can be screened against a panel of bacterial and fungal strains to identify novel antimicrobial agents.
Illustrative Signaling Pathway: PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for drug discovery. A library of 1,3-disubstituted-6-nitroisoquinolines could be screened for inhibitors of key kinases in this pathway, such as PI3K, Akt, or mTOR.
References
- 1. mdpi.com [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1,3-Dichloro-6-nitroisoquinoline in Medicinal Chemistry: A Versatile Scaffold for Kinase Inhibitors
Introduction
1,3-Dichloro-6-nitroisoquinoline is a key heterocyclic building block in medicinal chemistry, primarily utilized as a versatile starting material for the synthesis of complex nitrogen-containing compounds with significant biological activity. The isoquinoline core is a recognized privileged structure, appearing in numerous natural products and synthetic drugs with a wide array of pharmacological properties, including anticancer, antimicrobial, and antihypertensive effects. The strategic placement of chloro and nitro functional groups on the isoquinoline scaffold of this compound provides distinct reactivity at different positions, allowing for sequential and regioselective modifications to build elaborate molecular architectures. This application note will focus on the utility of this compound in the synthesis of potent kinase inhibitors, with a specific focus on the development of GSK1838705A, a dual inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R) and Anaplastic Lymphoma Kinase (ALK).
Application in the Synthesis of Kinase Inhibitors
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of substituted 6-aminoisoquinolines. The 6-aminoisoquinoline moiety is a crucial pharmacophore in a number of kinase inhibitors.[1] The synthetic utility of this compound stems from the differential reactivity of its functional groups. The nitro group can be readily reduced to an amine, which can then serve as a key attachment point for various side chains or heterocyclic systems. The chlorine atoms at the 1 and 3 positions are susceptible to nucleophilic substitution, allowing for the introduction of additional diversity and the fine-tuning of the molecule's biological activity.
A prominent example of the application of this scaffold is in the synthesis of GSK1838705A, a potent inhibitor of IGF-1R, the Insulin Receptor (IR), and ALK.[2][3][4]
Quantitative Data: Biological Activity of GSK1838705A
The following tables summarize the in vitro inhibitory activity of GSK1838705A against its target kinases and its anti-proliferative effects on various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of GSK1838705A
| Kinase Target | IC50 (nM) |
| IGF-1R | 2.0[2][4][5] |
| Insulin Receptor (IR) | 1.6[2][4][5] |
| Anaplastic Lymphoma Kinase (ALK) | 0.5[2][4][5] |
Table 2: Anti-proliferative Activity of GSK1838705A in Human Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) |
| NCI-H929 | Multiple Myeloma | 197 |
| SK-ES-1 | Ewing's Sarcoma | 141 |
| Karpas-299 | Anaplastic Large Cell Lymphoma | 24-88 |
| SR-786 | Anaplastic Large Cell Lymphoma | 24-88 |
| U87MG | Glioma | Dose-dependent inhibition |
Signaling Pathways
GSK1838705A exerts its anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. The diagrams below illustrate the IGF-1R and ALK signaling cascades and the point of inhibition by GSK1838705A.
References
- 1. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. GSK1838705A, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSK1838705A inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
The Role of 1,3-Dichloro-6-nitroisoquinoline in Kinase Inhibitor Synthesis: A Detailed Examination
For Immediate Release
[City, State] – [Date] – The quest for novel and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in the development of targeted cancer therapies. Within this landscape, the isoquinoline scaffold has emerged as a privileged structure, lending itself to the synthesis of a diverse array of biologically active molecules. This application note explores the potential utility of a specific, highly functionalized isoquinoline derivative, 1,3-dichloro-6-nitroisoquinoline, in the synthesis of kinase inhibitors. We will delve into the hypothetical synthetic strategies, potential biological targets, and provide detailed protocols for researchers, scientists, and drug development professionals.
While direct synthesis of kinase inhibitors from this compound is not yet prominently documented in publicly available literature, its chemical architecture presents a compelling platform for the generation of novel inhibitor libraries. The dichloro substitution at the 1 and 3 positions offers two reactive sites for nucleophilic substitution, allowing for the introduction of various pharmacophores. The nitro group at the 6-position, a strong electron-withdrawing group, can modulate the electronic properties of the isoquinoline ring system and can be a precursor for an amino group, which is a common feature in many kinase inhibitors, often involved in crucial hydrogen bonding interactions with the kinase hinge region.
Synthetic Strategies and Potential Applications
The primary synthetic route leveraging this compound would involve sequential nucleophilic aromatic substitution (SNAr) reactions. The differential reactivity of the chlorine atoms at the C1 and C3 positions could potentially be exploited to achieve regioselective substitution. For instance, reaction with a primary amine could preferentially displace one chlorine, followed by a second substitution with a different nucleophile. Subsequent reduction of the nitro group to an amine would provide a key intermediate for further functionalization.
This approach allows for the systematic exploration of chemical space around the isoquinoline core, enabling the generation of libraries of compounds for screening against a panel of kinases. The modular nature of this synthesis would facilitate the rapid optimization of initial hits to improve potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
The following protocols are proposed as a starting point for the synthesis of kinase inhibitors derived from this compound.
Protocol 1: Mono-substitution at the C1 or C3 Position
This protocol describes the general procedure for the selective mono-amination of this compound.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, piperidine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the mono-substituted product.
Protocol 2: Di-substitution of this compound
This protocol outlines the synthesis of a di-substituted isoquinoline derivative.
Materials:
-
Mono-substituted chloro-6-nitroisoquinoline derivative (from Protocol 1)
-
Second desired primary or secondary amine
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Sodium tert-butoxide
-
Anhydrous toluene
Procedure:
-
In a reaction vessel, combine the mono-substituted chloro-6-nitroisoquinoline derivative (1.0 eq), the second amine (1.2 eq), sodium tert-butoxide (1.5 eq), palladium catalyst (0.05 eq), and ligand (0.1 eq).
-
Add anhydrous toluene and degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by silica gel column chromatography to obtain the di-substituted product.
Protocol 3: Reduction of the Nitro Group
This protocol describes the reduction of the nitro group to an amine, a key step in creating a kinase inhibitor pharmacophore.
Materials:
-
Di-substituted 6-nitroisoquinoline derivative (from Protocol 2)
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
Procedure:
-
Suspend the di-substituted 6-nitroisoquinoline derivative (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux and stir vigorously for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through Celite, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-aminoisoquinoline derivative, which can be purified by column chromatography or recrystallization.
Data Presentation
As this application note presents a prospective application, quantitative data from experimental studies are not available. However, a hypothetical data table is provided below to illustrate how results from a screening campaign could be presented.
| Compound ID | R1-substituent | R2-substituent | Kinase Target | IC50 (nM) |
| IZ-001 | 4-methoxyphenylamino | piperidin-1-yl | EGFR | 150 |
| IZ-002 | 3-chloroanilino | morpholino | VEGFR2 | 85 |
| IZ-003 | benzylamino | 4-methylpiperazin-1-yl | Abl | 220 |
Table 1: Hypothetical screening data for kinase inhibitors derived from this compound. R1 and R2 refer to the substituents introduced at the C1 and C3 positions, respectively.
Visualizing Synthetic and Signaling Pathways
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the proposed synthetic workflow and a representative signaling pathway that could be targeted by these novel inhibitors.
Caption: Synthetic workflow for kinase inhibitors.
Caption: EGFR signaling pathway inhibition.
Conclusion
While the direct application of this compound in the synthesis of kinase inhibitors is an area ripe for exploration, its chemical features strongly suggest its potential as a valuable building block. The proposed synthetic protocols provide a clear path for researchers to begin synthesizing and evaluating novel isoquinoline-based kinase inhibitors. The versatility of this scaffold, combined with the power of modern screening technologies, holds the promise of discovering next-generation targeted therapies. Further research in this area is highly encouraged to unlock the full potential of this intriguing molecule.
Application Notes and Protocols for the Functionalization of the C1 Position of 1,3-Dichloro-6-nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective functionalization of the C1 position of 1,3-dichloro-6-nitroisoquinoline, a versatile scaffold for the synthesis of novel compounds with potential applications in medicinal chemistry and drug discovery. The inherent electronic properties of the isoquinoline ring system, further modulated by the chloro and nitro substituents, allow for regioselective modifications, particularly at the C1 position.
Introduction
This compound is a key heterocyclic building block. The presence of two distinct chlorine atoms at the C1 and C3 positions, activated by the electron-withdrawing nitro group at the C6 position, allows for differential reactivity. Literature on the functionalization of 1,3-dichloroisoquinolines has established that the C1 position is significantly more reactive towards certain cross-coupling reactions and nucleophilic substitutions compared to the C3 position.[1][2] This selective reactivity provides a strategic advantage for the synthesis of C1-substituted-3-chloro-6-nitroisoquinolines, which can be further elaborated to generate a diverse library of molecules.
This document outlines protocols for three primary types of C1-functionalization reactions:
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.
-
Nucleophilic Aromatic Substitution (SNAr): For the direct displacement of the C1-chloride with various nucleophiles.
Data Presentation
Table 1: Summary of C1-Functionalization Reactions and Typical Conditions
| Reaction Type | Reagents & Catalysts | Solvent | Base | Temperature (°C) | Typical Yields (%) | Reference |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh3)4 | Toluene/Ethanol/Water | Na2CO3 or K2CO3 | 80-100 | 70-95 | [1][2] |
| Buchwald-Hartwig Amination | Primary/Secondary Amine, Pd2(dba)3, Xantphos | Dioxane or Toluene | Cs2CO3 or K3PO4 | 90-120 | 60-85 | General Protocol |
| Nucleophilic Aromatic Substitution (SNAr) | R-OH, R-SH, R-NH2 | DMF or DMSO | K2CO3 or Et3N | 25-100 | 50-90 | General Protocol |
Experimental Protocols
Protocol 1: C1-Selective Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of an arylboronic acid with this compound at the C1 position.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equivalents)
-
Sodium carbonate (Na2CO3) (2.0 equivalents)
-
Toluene
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).
-
Add Pd(PPh3)4 (0.05 eq) to the flask.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-3-chloro-6-nitroisoquinoline.
Protocol 2: C1-Selective Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed amination of this compound at the C1 position.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.025 equivalents)
-
Xantphos (0.1 equivalents)
-
Cesium carbonate (Cs2CO3) (1.5 equivalents)
-
Anhydrous dioxane or toluene
-
Schlenk tube or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube or sealed vial, add this compound (1.0 eq), cesium carbonate (1.5 eq), Pd2(dba)3 (0.025 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the tube with an inert atmosphere (repeat 3 times).
-
Add anhydrous dioxane or toluene, followed by the amine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 1-amino-3-chloro-6-nitroisoquinoline derivative.
Protocol 3: C1-Selective Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the direct displacement of the C1-chloride with a nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., alcohol, thiol, or amine) (1.5 equivalents)
-
Potassium carbonate (K2CO3) or Triethylamine (Et3N) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF or DMSO in a round-bottom flask under an inert atmosphere.
-
Add the base (K2CO3 or Et3N) (2.0 eq) and the nucleophile (1.5 eq).
-
Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, depending on the nucleophilicity of the attacking species.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the C1-substituted-3-chloro-6-nitroisoquinoline.
Visualizations
Experimental Workflow for C1-Functionalization
Caption: General workflow for the C1-selective functionalization of this compound.
Logical Relationship of Reagent Choice to Product
Caption: Relationship between the class of reagent and the resulting C1-functionalized product.
References
- 1. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Application Notes and Protocols for the Selective Functionalization of 1,3-Dichloro-6-nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed overview of the potential synthetic routes for the selective functionalization at the C3 position of 1,3-dichloro-6-nitroisoquinoline. Due to a lack of specific literature precedents for C3-selective reactions on this substrate, this document presents a combination of established principles in heterocyclic chemistry and detailed, albeit hypothetical, experimental protocols. The aim is to offer a foundational guide for researchers to explore and develop methodologies for the targeted modification of this versatile chemical scaffold.
Introduction
This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of two distinct chlorine atoms at the C1 and C3 positions, activated by the strongly electron-withdrawing nitro group at C6, offers multiple avenues for functionalization. However, achieving regioselective substitution at the C3 position presents a considerable synthetic challenge. This document outlines the theoretical considerations for achieving such selectivity and provides detailed hypothetical protocols for key transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).
Reactivity of this compound
The reactivity of the C1 and C3 positions in this compound is governed by a combination of electronic and steric factors. The electron-withdrawing nitro group at C6 deactivates the benzene ring towards electrophilic substitution and activates the entire isoquinoline system, particularly the pyridine ring, towards nucleophilic attack.
-
C1 Position: This position is electronically analogous to the 2- and 4-positions of pyridine, making it highly susceptible to nucleophilic attack and the oxidative addition step in palladium-catalyzed cross-coupling reactions. Literature on the parent 1,3-dichloroisoquinoline indicates a general preference for substitution at the C1 position in Suzuki-Miyaura reactions.
-
C3 Position: While also activated by the ring nitrogen and the nitro group, the C3 position is generally less reactive than the C1 position in many cross-coupling reactions involving related heterocycles. Achieving selectivity at this position often requires careful tuning of reaction conditions, including the choice of catalyst, ligand, and solvent. For SNAr reactions, the relative reactivity of C1 and C3 will depend on the ability of the intermediates to stabilize the negative charge.
Hypothetical Protocols for Selective C3-Functionalization
Disclaimer: The following protocols are hypothetical and based on general procedures for similar substrates. Experimental validation and optimization are essential.
Selective C3 Suzuki-Miyaura Coupling
Achieving C3 selectivity in Suzuki-Miyaura coupling is challenging due to the higher intrinsic reactivity of the C1 position. A potential strategy involves the use of sterically bulky phosphine ligands that may preferentially coordinate to the less hindered C3 position or catalysts that exhibit different electronic preferences.
Table 1: Hypothetical Reaction Parameters for Selective C3 Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Reactants | ||
| This compound | 1.0 equiv | |
| Arylboronic Acid | 1.1 - 1.5 equiv | |
| Catalyst System | ||
| Palladium Catalyst | Pd(OAc)2 (2-5 mol%) or Pd2(dba)3 (1-3 mol%) | |
| Ligand | SPhos, XPhos, or other bulky biaryl phosphines (4-10 mol%) | Critical for attempting to achieve C3 selectivity. |
| Base | K3PO4, Cs2CO3, or K2CO3 (2.0 - 3.0 equiv) | |
| Solvent | 1,4-Dioxane/H2O, Toluene, or DMF | |
| Temperature | 80 - 120 °C | |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS. |
Experimental Protocol:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(OAc)2, 3 mol%), and the phosphine ligand (e.g., SPhos, 6 mol%).
-
Add the base (e.g., K3PO4, 2.5 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/H2O 10:1) via syringe.
-
Heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the C3-arylated product.
Expected Challenges: The primary challenge will be overcoming the preferential reaction at the C1 position. A mixture of C1-substituted, C3-substituted, and di-substituted products is likely. Extensive screening of ligands and reaction conditions will be necessary.
Selective C3 Buchwald-Hartwig Amination
Similar to Suzuki coupling, Buchwald-Hartwig amination is expected to favor the C1 position. The use of specific ligand systems might influence the regioselectivity.
Table 2: Hypothetical Reaction Parameters for Selective C3 Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Reactants | ||
| This compound | 1.0 equiv | |
| Amine | 1.2 - 2.0 equiv | |
| Catalyst System | ||
| Palladium Pre-catalyst | Pd2(dba)3 (1-3 mol%) or a G3/G4 palladacycle (1-3 mol%) | |
| Ligand | Josiphos-type ligands, BrettPhos, or other specialized ligands (2-6 mol%) | Ligand choice is crucial for regioselectivity. |
| Base | NaOtBu, LiHMDS, or Cs2CO3 (1.5 - 2.5 equiv) | |
| Solvent | Toluene, Dioxane, or THF | |
| Temperature | 80 - 110 °C | |
| Reaction Time | 8 - 24 hours | Monitor by TLC or LC-MS. |
Experimental Protocol:
-
In a glovebox, charge a vial with the palladium pre-catalyst (e.g., Pd2(dba)3, 2 mol%) and the ligand (e.g., a Josiphos-type ligand, 4 mol%).
-
Add this compound (1.0 equiv) and the base (e.g., NaOtBu, 2.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Add the amine (1.5 equiv).
-
Seal the vial and heat the mixture at the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with a suitable organic solvent, and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Expected Challenges: Regiocontrol will be the main obstacle. The C1-aminated product is expected to be the major isomer. Screening of a diverse set of ligands and bases is recommended.
Selective C3 Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing effect of the nitro group should facilitate SNAr at both C1 and C3. Selectivity might be achieved by using sterically hindered nucleophiles that may favor attack at the less hindered C3 position, although electronic factors will still play a significant role.
Table 3: Hypothetical Reaction Parameters for Selective C3 SNAr
| Parameter | Condition | Notes |
| Reactants | ||
| This compound | 1.0 equiv | |
| Nucleophile (e.g., alcohol, thiol, amine) | 1.1 - 2.0 equiv | Steric bulk may influence selectivity. |
| Base | K2CO3, Cs2CO3, or a non-nucleophilic organic base (e.g., DBU) | For deprotonating the nucleophile if necessary. |
| Solvent | DMF, DMSO, or NMP | Polar aprotic solvents are preferred. |
| Temperature | Room Temperature to 100 °C | |
| Reaction Time | 1 - 12 hours | Monitor by TLC or LC-MS. |
Experimental Protocol:
-
Dissolve this compound (1.0 equiv) in a polar aprotic solvent (e.g., DMF).
-
If the nucleophile requires deprotonation, add the base (e.g., K2CO3, 1.5 equiv) and the nucleophile (1.2 equiv) at room temperature.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C).
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Expected Challenges: A mixture of C1 and C3 substituted products is highly probable. The product ratio will depend on the interplay of electronic and steric effects.
Visualizations
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Caption: General workflow for nucleophilic aromatic substitution (SNAr).
Conclusion
The selective functionalization of this compound at the C3 position is a synthetic goal that requires careful consideration of reaction conditions to overcome the intrinsic reactivity preference for the C1 position. While no specific protocols have been reported in the literature, the application of modern cross-coupling and SNAr methodologies, guided by the principles outlined in these notes, provides a rational starting point for the development of such selective transformations. Researchers are encouraged to perform thorough screening of catalysts, ligands, solvents, and bases to achieve the desired C3-substituted products, which hold promise as valuable intermediates in drug discovery and materials science.
Application Note: Selective Reduction of the Nitro Group in 1,3-Dichloro-6-nitroisoquinoline to Yield 6-Amino-1,3-dichloroisoquinoline
Abstract
This application note provides a detailed protocol for the selective reduction of the nitro group in 1,3-dichloro-6-nitroisoquinoline, a key transformation for the synthesis of versatile intermediates in drug discovery. Due to the presence of sensitive chloro-substituents, which are susceptible to hydrodehalogenation under certain reductive conditions, the choice of reducing agent is critical. This document outlines two primary methods: a robust protocol using tin(II) chloride (SnCl₂) and an alternative approach employing Raney® Nickel-catalyzed hydrogenation. Quantitative data from various reduction methods are summarized for comparison, and a detailed experimental workflow is provided.
Introduction
The reduction of aromatic nitro compounds is a fundamental reaction in organic synthesis, providing access to primary anilines that are crucial building blocks for pharmaceuticals, agrochemicals, and dyes. The substrate this compound presents a specific challenge due to the two chlorine atoms on the heterocyclic ring. Standard catalytic hydrogenation conditions, for instance using Palladium on carbon (Pd/C), often lead to undesired side reactions, most notably the removal of the halogen substituents.[1][2] Therefore, chemoselective methods that preferentially reduce the nitro group while preserving the C-Cl bonds are required.
This note focuses on providing a reliable and scalable protocol for this transformation. The primary recommended method utilizes tin(II) chloride in an acidic alcoholic solution, a classic and effective method for selective nitro group reduction in the presence of halogens.[3][4][5] An alternative protocol using Raney Nickel, which is also known to be less prone to causing dehalogenation compared to palladium catalysts, is also discussed.[3][6]
Data Presentation: Comparison of Reduction Methods
The selection of an appropriate reduction protocol depends on factors such as chemoselectivity, yield, reaction time, cost, and scalability. The following table summarizes various methods for the reduction of aromatic nitro compounds, with a focus on their suitability for halogenated substrates.
| Method | Reducing Agent/Catalyst | Typical Solvent(s) | Key Advantages | Key Disadvantages | Selectivity for Halogenated Substrates |
| Stannous Chloride Reduction | SnCl₂·2H₂O / HCl | Ethanol, Ethyl Acetate | High chemoselectivity, tolerant of most functional groups, inexpensive.[7][8] | Stoichiometric amounts of tin salts are produced, which can complicate workup and purification.[8][9] | Excellent; generally does not affect chloro, bromo, or iodo substituents.[4][10] |
| Catalytic Hydrogenation | H₂ / Raney® Nickel | Methanol, Ethanol | Catalytic amount of reagent, clean reaction with water as the only byproduct. | Pyrophoric nature of the catalyst requires careful handling; activity can vary.[11] | Good; often preferred over Pd/C to avoid dehalogenation of aryl chlorides and bromides.[3] |
| Catalytic Hydrogenation | H₂ / Palladium on Carbon (Pd/C) | Methanol, Ethanol, THF | Highly efficient and common for nitro reductions.[3] | High propensity for hydrodehalogenation, especially with aryl chlorides and bromides.[8] | Poor to moderate; significant risk of dehalogenation.[2] |
| Iron Reduction | Fe powder / Acid (e.g., Acetic Acid, NH₄Cl) | Ethanol/Water | Inexpensive, environmentally benign metal.[10] | Requires stoichiometric iron, can require harsh acidic conditions, and may lead to large amounts of iron sludge. | Good; generally selective for the nitro group over halogens. |
Experimental Protocols
Protocol 1: Tin(II) Chloride Dihydrate Reduction (Recommended)
This protocol is adapted from a reliable, large-scale procedure for the reduction of a similar chloro-substituted nitroaromatic compound and is recommended for its high chemoselectivity.[5]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Ethanol (200 proof)
-
Deionized Water
-
Sodium Hydroxide (NaOH), 2N aqueous solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, Buchner funnel, and standard laboratory glassware.
Procedure:
-
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and a thermometer.
-
Reagent Preparation: In the flask, add tin(II) chloride dihydrate (e.g., 4.0 eq) and ethanol (e.g., 5 mL per gram of substrate). Stir the mixture and add concentrated HCl (e.g., 2 mL per gram of substrate). Heat the mixture to 65-70 °C with stirring until a clear solution is obtained.
-
Substrate Addition: To the hot, clear solution, add this compound (1.0 eq) portion-wise over 15-20 minutes. Maintain the temperature and ensure the reaction does not reflux too vigorously.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 78-80 °C) and maintain for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup - Amine Hydrochloride Precipitation: Cool the reaction mixture to room temperature, then place it in an ice bath. Add deionized water (e.g., 5 mL per gram of substrate) to precipitate the product as the amine hydrochloride salt.
-
Isolation of Hydrochloride Salt: Collect the off-white solid precipitate by vacuum filtration through a Buchner funnel. Wash the cake thoroughly with cold deionized water to remove residual tin salts, then with a small amount of cold ethanol.
-
Conversion to Free Base: Transfer the wet filter cake to a flask. Add a 2N NaOH solution and stir until the solid dissolves and the pH of the aqueous layer is >12.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield 6-amino-1,3-dichloroisoquinoline.
Protocol 2: Catalytic Hydrogenation with Raney® Nickel (Alternative)
This protocol is a general method for the selective reduction of nitroarenes where dehalogenation is a concern.[3][12] Caution: Raney Nickel is pyrophoric and must be handled with care, always kept wet with solvent.
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Celite® for filtration
Procedure:
-
Catalyst Preparation: In a hydrogenation flask, add Raney® Nickel (approx. 5-10% by weight of the substrate). Carefully decant the water and wash the catalyst with the reaction solvent (e.g., methanol) multiple times.
-
Reaction Setup: Add a solution of this compound in methanol to the flask containing the prepared catalyst.
-
Hydrogenation: Seal the reaction vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50-100 psi). Stir or shake the reaction mixture vigorously at room temperature. The reaction is typically exothermic.
-
Monitoring: Monitor the reaction by observing hydrogen uptake and by TLC analysis of aliquots. The reaction is typically complete within 2-8 hours.
-
Workup: Once the reaction is complete, carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Important: Do not allow the filter cake to dry; keep it wet with solvent and quench carefully with dilute acid.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 6-amino-1,3-dichloroisoquinoline, which can be further purified by recrystallization or chromatography.
Visualizations
Reaction Workflow Diagram
Caption: Comparative workflow for the synthesis of 6-amino-1,3-dichloroisoquinoline.
Signaling Pathway (Logical Relationship)
Caption: Decision tree for selecting a suitable nitro reduction method.
References
- 1. A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04343K [pubs.rsc.org]
- 2. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. SnCl2 reduction of Nitro , Hive Novel Discourse [chemistry.mdma.ch]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 9. reddit.com [reddit.com]
- 10. scispace.com [scispace.com]
- 11. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 12. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
Application Notes and Protocols: Scale-up Synthesis of 1,3-Dichloro-6-nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the scale-up synthesis of 1,3-Dichloro-6-nitroisoquinoline, a key intermediate in the development of various biologically active compounds. The synthesis involves a two-step process commencing with the nitration of isoquinoline-1,3(2H,4H)-dione, followed by a robust chlorination/aromatization reaction.
Overview of Synthetic Strategy
The synthesis of this compound is efficiently achieved through the chlorination of the pivotal precursor, 6-nitroisoquinoline-1,3(2H,4H)-dione. This transformation is typically carried out using a potent chlorinating and dehydrating agent, most commonly phosphorus oxychloride (POCl₃), under elevated temperatures.[1] The reaction proceeds via the enol tautomer of the dione, where the hydroxyl groups are substituted by chlorine atoms, leading to the formation of the aromatic this compound.
Experimental Protocols
Step 1: Synthesis of 6-nitroisoquinoline-1,3(2H,4H)-dione
A detailed, scalable protocol for the synthesis of the 6-nitroisoquinoline-1,3(2H,4H)-dione precursor is a prerequisite for the successful scale-up synthesis of the final product. While various methods exist for the synthesis of the isoquinoline-1,3(2H,4H)-dione core, a common approach involves the cyclization of appropriate precursors. For the purpose of this protocol, it is assumed that multi-gram quantities of 6-nitroisoquinoline-1,3(2H,4H)-dione are available.
Step 2: Scale-up Synthesis of this compound
This protocol is designed for a multi-gram scale synthesis.
Materials and Equipment:
-
6-nitroisoquinoline-1,3(2H,4H)-dione
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
-
Round-bottom flask (appropriate size for the scale)
-
Reflux condenser with a drying tube
-
Heating mantle with a stirrer
-
Large beaker
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask of appropriate size, place 6-nitroisoquinoline-1,3(2H,4H)-dione. Under a fume hood, carefully add phosphorus oxychloride (POCl₃) in excess (typically 5-10 molar equivalents relative to the dione).
-
Chlorination Reaction: Attach a reflux condenser fitted with a calcium chloride drying tube to the flask. Heat the reaction mixture to reflux (approximately 105-110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot of the reaction mixture in ice water and extracting with ethyl acetate. The reaction is typically complete within 4-6 hours.
-
Removal of Excess POCl₃: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator. To facilitate the complete removal of POCl₃, toluene can be added to the residue and co-evaporated. Repeat this step two to three times.
-
Workup: The resulting residue is a viscous oil or solid. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully, with vigorous stirring, pour the residue onto the ice-water mixture. This quenching process is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Neutralization: Continue stirring the mixture until all the ice has melted. Slowly add a saturated solution of sodium bicarbonate to neutralize the acidic mixture. Check the pH with litmus paper to ensure it is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Isolation and Characterization: Collect the fractions containing the pure product, as indicated by TLC analysis. Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
| Parameter | Expected Result |
| Appearance | Yellow to off-white solid |
| Yield | 70-85% (based on 6-nitroisoquinoline-1,3(2H,4H)-dione) |
| Purity (by HPLC) | >95% |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.5-9.0 (m, aromatic protons) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): Aromatic carbons in the expected regions |
| Mass Spec (ESI-MS) | m/z: [M+H]⁺ corresponding to C₉H₄Cl₂N₂O₂ |
Note: Specific NMR chemical shifts can vary slightly depending on the solvent and instrument.
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 1,3-Dichloro-6-nitroisoquinoline
Welcome to the technical support center for optimizing Suzuki coupling reactions with 1,3-dichloro-6-nitroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this specific substrate. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Which chlorine atom on this compound is more reactive in a Suzuki coupling reaction?
A1: The chlorine atom at the C1 position is expected to be significantly more reactive than the chlorine at the C3 position. This is due to the electronic influence of the adjacent nitrogen atom in the isoquinoline ring, which makes the C1 position more electrophilic and susceptible to oxidative addition by the palladium catalyst. The strong electron-withdrawing nitro group at the C6 position further activates the entire ring system for this step. For selective mono-arylation, targeting the C1 position is the standard approach.[1]
Q2: Can I achieve selective mono-coupling at the C1 position?
A2: Yes, selective mono-coupling at the C1 position is highly feasible. By carefully controlling the stoichiometry of the boronic acid (typically using 1.0-1.2 equivalents), you can favor the reaction at the more reactive C1 site. A subsequent coupling at the C3 position would require more forcing conditions.
Q3: What are the most common side reactions to watch out for?
A3: The most common side reactions in this Suzuki coupling include:
-
Homocoupling: The boronic acid coupling with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or high temperatures.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom from the solvent or trace water. This is more common with heteroaryl boronic acids and can be minimized by using anhydrous conditions and the appropriate base.
-
Dehalogenation: The replacement of a chlorine atom on the isoquinoline with a hydrogen atom. This can occur as a competing reaction pathway.
-
Double Coupling: If an excess of the boronic acid and prolonged reaction times or high temperatures are used, you may see the formation of the 1,3-di-substituted product.
Q4: Is the nitro group stable under typical Suzuki coupling conditions?
A4: Generally, the nitro group is stable under the conditions required for Suzuki coupling of aryl chlorides.[2] However, with certain catalyst systems and under harsh conditions, the nitro group can sometimes be reduced or act as a leaving group itself. It is advisable to monitor the reaction for any unexpected byproducts. Using milder conditions and highly active catalysts can help mitigate this risk.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Low Conversion | 1. Inactive catalyst. | • Ensure your palladium source and ligand are of high quality and have been stored correctly. • Consider using a pre-formed catalyst complex (e.g., a Buchwald G3 or G4 precatalyst) to ensure the active Pd(0) species is generated. |
| 2. Insufficiently active catalyst system for an aryl chloride. | • Switch to a more electron-rich and bulky phosphine ligand such as SPhos, XPhos, or RuPhos. • Consider using an N-heterocyclic carbene (NHC) ligand system, which can be highly effective for aryl chlorides. | |
| 3. Inappropriate base or solvent. | • For this substrate, a moderately strong base like K₃PO₄ or Cs₂CO₃ is recommended. • Ensure your solvent is anhydrous and has been properly degassed to remove oxygen. A mixture of an ethereal or aromatic solvent with water (e.g., dioxane/water or toluene/water) often works well. | |
| 4. Reaction temperature is too low. | • While starting at a moderate temperature (e.g., 80 °C) is advisable, you may need to increase the temperature to 100-110 °C to drive the reaction to completion. | |
| Formation of Homocoupled Boronic Acid Byproduct | 1. Presence of oxygen in the reaction mixture. | • Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) for at least 20-30 minutes. • Maintain a positive pressure of inert gas throughout the reaction. |
| 2. Palladium(II) precatalyst not fully reduced to active Palladium(0). | • Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensuring efficient in-situ reduction of a Pd(II) source can help. | |
| Significant Dehalogenation of the Starting Material | 1. Presence of water or other proton sources. | • Use anhydrous solvents and reagents. • Ensure the base is thoroughly dried. |
| 2. The chosen ligand promotes β-hydride elimination if there are any alkyl chains present in the system. | • This is less of a concern with aryl-aryl couplings, but ensure your reagents are pure. | |
| Poor Regioselectivity (Coupling at C3) | 1. Reaction conditions are too harsh, leading to reaction at the less reactive site. | • Lower the reaction temperature and shorten the reaction time. • Use a slight excess (1.1 equivalents) of the boronic acid to favor the more reactive C1 position. |
| 2. The chosen ligand alters the inherent selectivity. | • While less common for this specific substrate, highly sterically hindered ligands can sometimes favor reaction at less hindered sites. Stick to commonly used Buchwald or similar phosphine ligands for predictable selectivity. |
Recommended Experimental Protocol
This protocol is a starting point for the selective mono-Suzuki coupling of an arylboronic acid with this compound at the C1 position. Optimization may be required for specific boronic acids.
Table of Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | XPhos Pd G3 (2 mol%) | A highly active and air-stable precatalyst that is effective for coupling aryl chlorides. |
| Ligand | XPhos (included in the precatalyst) | A bulky, electron-rich dialkylbiaryl phosphine ligand that facilitates oxidative addition of aryl chlorides. |
| Base | K₃PO₄ (2.5 equivalents) | A moderately strong base that is effective in Suzuki couplings and has good solubility in aqueous mixtures. |
| Solvent | 1,4-Dioxane and Water (4:1 ratio, 0.2 M) | A common and effective solvent system for Suzuki couplings, with water aiding in the dissolution of the base and facilitating transmetalation. |
| Temperature | 100 °C | A suitable temperature to ensure a reasonable reaction rate for an aryl chloride without promoting excessive side reactions. |
| Reaction Time | 4-12 hours | Monitor by TLC or LC-MS to determine the point of optimal conversion. |
Detailed Procedure
-
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.1 eq), K₃PO₄ (2.5 eq), and XPhos Pd G3 (0.02 eq).
-
Seal the vial with a septum.
-
Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.
-
-
Solvent Addition:
-
Degas the 1,4-dioxane and water by sparging with an inert gas for 30 minutes.
-
Add the degassed 4:1 dioxane/water mixture via syringe to the reaction vial to achieve a concentration of 0.2 M with respect to the this compound.
-
-
Reaction:
-
Place the vial in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed or the product concentration is maximized.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 1-aryl-3-chloro-6-nitroisoquinoline.
-
Visualizing the Process
Experimental Workflow
Caption: A step-by-step workflow for the Suzuki coupling experiment.
Troubleshooting Logic
Caption: A logical flow for troubleshooting low-yield Suzuki reactions.
References
Technical Support Center: Synthesis of 1,3-Dichloro-6-nitroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-dichloro-6-nitroisoquinoline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the critical chlorination step of 6-nitroisoquinoline-1,3(2H,4H)-dione.
| Issue | Potential Cause | Recommended Solution |
| Low to no yield of this compound | Incomplete reaction: Insufficient heating or reaction time. | Ensure the reaction mixture is heated to the appropriate temperature (typically in the range of 90-160°C) and maintained for a sufficient duration (ranging from 20 minutes to 12 hours). Monitor the reaction progress using a suitable analytical technique like TLC or LC-MS. |
| Hydrolysis of the product: The chlorinated product is sensitive to moisture and can hydrolyze back to the starting material or a monochlorinated intermediate, especially during workup. | - Evaporate excess chlorinating agent (e.g., POCl₃) under reduced pressure before workup. - Quench the reaction mixture by pouring it onto crushed ice or into a cold, non-protic organic solvent. - Perform the workup at low temperatures (0-5°C). - Use a mild base (e.g., sodium bicarbonate solution) for neutralization instead of strong bases. | |
| Presence of starting material (6-nitroisoquinoline-1,3(2H,4H)-dione) in the final product | Incomplete chlorination: Insufficient amount of chlorinating agent or suboptimal reaction conditions. | - Use a sufficient excess of the chlorinating agent (e.g., POCl₃). - Ensure the reaction temperature and time are adequate for complete conversion. |
| Hydrolysis during workup: As described above. | Follow the recommended workup procedures to minimize hydrolysis. | |
| Formation of monochlorinated byproducts (e.g., 1-chloro-6-nitroisoquinolin-3-ol or 3-chloro-6-nitroisoquinolin-1-ol) | Partial hydrolysis: Incomplete reaction or exposure to moisture during the reaction or workup. | - Ensure anhydrous reaction conditions. - Optimize reaction time and temperature to favor the formation of the dichloro product. - Employ careful workup procedures to minimize contact with water. |
| Difficulty in purifying the final product | Presence of polar byproducts: Hydrolyzed intermediates or starting material can complicate purification. | - Utilize column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from more polar impurities. - Recrystallization from an appropriate solvent can also be an effective purification method. |
| Dark coloration of the reaction mixture or product | Side reactions involving the nitro group: The nitro group can potentially undergo side reactions under harsh chlorinating conditions, although this is less common. | - Maintain careful control over the reaction temperature to avoid excessive heating. - Consider using alternative, milder chlorinating agents if this issue persists. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent synthetic route involves the chlorination of 6-nitroisoquinoline-1,3(2H,4H)-dione. This is typically achieved by heating the dione with a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1]
Q2: What are the critical parameters to control during the chlorination step?
A2: The critical parameters are temperature and reaction time. The reaction generally requires heating at temperatures ranging from 90°C to 160°C for a period of 20 minutes to 12 hours. It is crucial to monitor the reaction to determine the optimal conditions for complete conversion while minimizing side reactions.
Q3: My reaction yields are consistently low. What is the most likely cause?
A3: The most probable cause for low yields is the hydrolysis of the this compound product. This compound is highly susceptible to hydrolysis, which can occur during the reaction workup if proper precautions are not taken. Incomplete chlorination is another potential reason.
Q4: How can I minimize the hydrolysis of my product?
A4: To minimize hydrolysis, it is recommended to remove the excess chlorinating agent under vacuum before the workup. The reaction mixture should then be quenched by adding it to ice-cold water or a mixture of ice and an inert organic solvent. All subsequent extraction and washing steps should be performed at low temperatures. Using a mild base for neutralization is also advisable.
Q5: I observe a significant amount of a byproduct that appears to be a monochlorinated species. How can I avoid this?
A5: The formation of monochlorinated byproducts, such as 1-chloro-6-nitroisoquinolin-3-ol, is often a result of incomplete reaction or partial hydrolysis. To mitigate this, ensure you are using a sufficient excess of the chlorinating agent and that the reaction goes to completion. Strict anhydrous conditions and a careful, cold workup are also essential.
Q6: Are there any alternative chlorinating agents I can use instead of POCl₃?
A6: While phosphorus oxychloride is the most commonly reported reagent, other chlorinating agents could potentially be employed. However, the reactivity and potential for side reactions would need to be carefully evaluated for each specific substrate and desired product.
Data Presentation
Table 1: Typical Reaction Conditions for the Chlorination of 6-Nitroisoquinoline-1,3(2H,4H)-dione
| Parameter | Condition | Notes |
| Starting Material | 6-Nitroisoquinoline-1,3(2H,4H)-dione | Ensure the starting material is dry. |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Typically used in excess. |
| Temperature | 90 - 160 °C | Optimal temperature may vary; requires optimization. |
| Reaction Time | 20 minutes - 12 hours | Monitor reaction progress to determine completion. |
| Workup | Quenching on ice, extraction with organic solvent | Must be performed at low temperature to prevent hydrolysis. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general guideline based on typical procedures for the chlorination of similar heterocyclic systems. Researchers should adapt and optimize the conditions for their specific setup and scale.
Materials:
-
6-Nitroisoquinoline-1,3(2H,4H)-dione
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Dichloromethane (or another suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 6-nitroisoquinoline-1,3(2H,4H)-dione.
-
Carefully add an excess of phosphorus oxychloride (e.g., 5-10 equivalents).
-
Heat the reaction mixture to a temperature between 90°C and 160°C. The optimal temperature should be determined by monitoring the reaction progress.
-
Maintain the temperature and stir the mixture for the required time (typically 20 minutes to 12 hours), monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully evaporate the excess POCl₃ under reduced pressure.
-
Slowly and cautiously pour the cooled reaction residue onto a vigorously stirred mixture of crushed ice and dichloromethane.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold water, cold saturated sodium bicarbonate solution, and cold brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 1,3-Dichloro-6-nitroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,3-Dichloro-6-nitroisoquinoline by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: While a definitive single best solvent is highly dependent on the specific impurities present, common solvents for halogenated nitroaromatic compounds include chlorinated solvents, aromatic hydrocarbons, and alcohols. Based on analogous compounds, good starting points for solvent screening would be ethanol, toluene, ethyl acetate, or a mixed solvent system such as ethanol/water or toluene/heptane.[1][2]
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: If your compound is not dissolving, you can try the following:
-
Increase the amount of solvent: Add small portions of the hot solvent until the compound dissolves. Be mindful that using an excessive amount of solvent will reduce your yield.
-
Increase the temperature: Ensure your solvent is at or near its boiling point.
-
Try a different solvent: The chosen solvent may not be suitable. Refer to the solvent selection table below for alternatives. For compounds with aromatic rings, solvents like toluene or acetonitrile can be effective.[3]
Q3: No crystals are forming upon cooling. What is the problem?
A3: The absence of crystal formation can be due to several factors:
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod just below the surface of the liquid to induce crystallization. Adding a seed crystal of pure this compound can also initiate crystal growth.
-
Too much solvent: If an excess of solvent was used, the solution might not be saturated enough for crystals to form. You can try to evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
Cooling too rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes inhibit crystallization or lead to the formation of very small crystals.
Q4: My compound "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities. To resolve this:
-
Reheat the solution: Add more solvent to the mixture and reheat until the oil dissolves completely.
-
Slow cooling: Allow the solution to cool very slowly. You can insulate the flask to encourage gradual cooling.
-
Use a different solvent: A solvent with a lower boiling point might be necessary.
Q5: The purity of my recrystallized product is still low. What can I do?
A5: If the purity has not improved significantly, consider the following:
-
Inadequate solvent: The chosen solvent may be dissolving the impurities as well as the product. A different solvent or a solvent pair might be more effective at leaving impurities in the solution.
-
Trapped impurities: If the crystallization occurs too quickly, impurities can become trapped in the crystal lattice. Ensure the solution cools slowly.
-
Second recrystallization: A second recrystallization step may be necessary to achieve the desired purity.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor Crystal Yield | Too much solvent was used. | Evaporate some of the solvent and re-cool the solution. |
| The compound is significantly soluble in the cold solvent. | Use a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures. | |
| Crystals were lost during filtration. | Ensure the use of appropriate filter paper and rinse the crystals with a minimal amount of ice-cold solvent. | |
| Colored Impurities in Crystals | Colored impurities were not removed. | Treat the hot solution with activated charcoal before filtration to adsorb colored impurities. |
| Crystals Form Too Quickly | The solution is too concentrated or cooled too rapidly. | Add a small amount of additional hot solvent and allow the solution to cool more slowly. |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline. The optimal conditions may vary depending on the purity of the starting material.
-
Solvent Selection: Based on the solubility of similar compounds, ethanol is a good starting point. Test the solubility of a small amount of your crude product in ethanol. It should be sparingly soluble at room temperature and readily soluble when hot.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) while stirring until the solvent boils. Continue adding small portions of hot ethanol until all of the solid has just dissolved.
-
Decoloration (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should begin during this time. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Quantitative Data Summary
| Solvent System | Boiling Point (°C) | Suitability for Halogenated Nitroaromatics | Notes |
| Ethanol | 78 | Good | Often used for compounds with moderate polarity.[2] |
| Toluene | 111 | Good | Effective for aromatic compounds, may require a co-solvent like heptane to reduce solubility. |
| Ethyl Acetate | 77 | Moderate | Can be a good choice, but may dissolve a wider range of impurities. |
| Ethanol/Water | Varies | Good | The addition of water as an anti-solvent can significantly improve yield.[1] |
| Toluene/Heptane | Varies | Good | A common mixed solvent system for controlling solubility. |
| Dichloromethane | 40 | Possible | Lower boiling point may be advantageous, but it is a relatively strong solvent.[4] |
Visualizations
Caption: Troubleshooting workflow for common recrystallization issues.
Caption: General experimental workflow for recrystallization.
References
Preventing side product formation in amination of 1,3-Dichloro-6-nitroisoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the amination of 1,3-dichloro-6-nitroisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products of a selective mono-amination of this compound?
A1: The major products of a selective mono-amination are the two constitutional isomers: 1-amino-3-chloro-6-nitroisoquinoline and 3-amino-1-chloro-6-nitroisoquinoline. The relative ratio of these products will depend on the reaction conditions and the nucleophilicity of the amine.
Q2: Which chlorine atom is more reactive towards nucleophilic substitution?
A2: The reactivity of the chlorine atoms at the C1 and C3 positions is influenced by the electron-withdrawing nitro group at the C6 position. Generally, in isoquinoline systems, the C1 position is more electrophilic and thus more susceptible to nucleophilic attack. The nitro group's electron-withdrawing effect further activates both positions for nucleophilic aromatic substitution (SNAr). For palladium-catalyzed reactions like the Buchwald-Hartwig amination, the relative reactivity can be influenced by the choice of ligand and catalyst.
Q3: What are the common side products in the amination of this compound?
A3: Common side products include:
-
Diaminated product: 1,3-diamino-6-nitroisoquinoline, resulting from the substitution of both chlorine atoms.
-
Hydrolysis products: 1-chloro-3-hydroxy-6-nitroisoquinoline or 3-chloro-1-hydroxy-6-nitroisoquinoline, formed if water is present in the reaction mixture. Dihydroxy-6-nitroisoquinoline is also a possibility.
-
Products from reactions involving the nitro group: Under certain reductive conditions (e.g., with certain phosphine ligands or impurities), the nitro group can be reduced to an amino group or other functionalities.
Q4: Can I use both primary and secondary amines for this reaction?
A4: Yes, both primary and secondary amines can be used. However, the steric hindrance of the amine can influence the reaction rate and the regioselectivity. Bulkier secondary amines might react slower or show a higher preference for the less sterically hindered chlorine atom.
Troubleshooting Guide
Issue 1: Low yield of the desired mono-aminated product.
| Possible Cause | Suggested Solution |
| Low Reactivity | Increase the reaction temperature. Ensure your solvent is anhydrous and of high purity. For palladium-catalyzed reactions, screen different ligands and catalyst precursors. |
| Poor Solubility | Choose a solvent in which all reactants are soluble at the reaction temperature (e.g., dioxane, toluene, DMF). |
| Catalyst Inactivation (for Pd-catalyzed reactions) | Use an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the palladium catalyst. Ensure the purity of your starting materials and reagents. |
| Inappropriate Base | The choice of base is critical. For Buchwald-Hartwig reactions, strong non-nucleophilic bases like NaOtBu, K3PO4, or Cs2CO3 are commonly used. For SNAr, a non-nucleophilic organic base like DIPEA or Et3N may be sufficient. |
Issue 2: Formation of a significant amount of the diaminated side product.
| Possible Cause | Suggested Solution |
| High Reactivity of Mono-aminated Product | Use a stoichiometric amount of the amine (1.0-1.2 equivalents). Add the amine slowly to the reaction mixture. Lower the reaction temperature. |
| Prolonged Reaction Time | Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. |
| High Catalyst Loading (for Pd-catalyzed reactions) | Reduce the amount of palladium catalyst and ligand. |
Issue 3: Presence of hydrolysis byproducts.
| Possible Cause | Suggested Solution |
| Presence of Water in the Reaction | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Run the reaction under an inert atmosphere. |
| Hydroxide Content in the Base | Use a freshly opened or properly stored base. Some bases can absorb moisture from the air. |
Issue 4: Difficulty in achieving regioselectivity (controlling which chlorine is substituted).
| Possible Cause | Suggested Solution |
| Similar Reactivity of C1 and C3 Positions | For SNAr, lower the reaction temperature to exploit subtle differences in activation energy. For Buchwald-Hartwig reactions, the choice of ligand can significantly influence regioselectivity. Sterically bulky ligands may favor substitution at the less hindered position. |
| Amine Structure | The steric bulk of the amine nucleophile can influence where it attacks. A bulkier amine may preferentially attack the less sterically hindered chlorine atom. |
Data Presentation
Table 1: Illustrative Yields for Mono-amination of this compound under different conditions.
This data is representative and based on analogous reactions. Actual results may vary.
| Entry | Amine | Method | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (Mono-aminated) | Yield (Di-aminated) |
| 1 | Morpholine | Buchwald-Hartwig | Pd2(dba)3 / Xantphos | Cs2CO3 | Dioxane | 100 | 75% | 15% |
| 2 | n-Butylamine | Buchwald-Hartwig | Pd(OAc)2 / BINAP | NaOtBu | Toluene | 90 | 82% | 10% |
| 3 | Aniline | SNAr | - | K2CO3 | DMF | 120 | 65% | 20% |
| 4 | Piperidine | SNAr | - | Et3N | NMP | 110 | 70% | 25% |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), the palladium catalyst (e.g., Pd2(dba)3, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add the base (e.g., Cs2CO3, 2.0 eq) and the anhydrous solvent (e.g., dioxane).
-
Add the amine (1.1 eq) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
To a round-bottom flask, add this compound (1.0 eq) and the solvent (e.g., DMF).
-
Add the base (e.g., K2CO3, 3.0 eq) and the amine (1.2 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and pour into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizations
Caption: Reaction pathway for the amination of this compound.
Caption: Potential side reactions during amination.
Caption: Troubleshooting workflow for low product yield.
Technical Support Center: Nitration of 1,3-Dichloroisoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yields for the nitration of 1,3-dichloroisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nitration of 1,3-dichloroisoquinoline?
A1: The nitration of 1,3-dichloroisoquinoline is an electrophilic aromatic substitution. The isoquinoline nitrogen, when protonated under strong acidic conditions, is strongly deactivating and directs electrophiles to the benzene ring. The two chlorine atoms are also deactivating but are ortho, para-directing. Considering these electronic effects, the primary sites for nitration are expected to be the C5 and C8 positions, with potential for some C7 substitution. The pyridine ring is generally not nitrated under these conditions.
Q2: Why am I observing very low conversion or no reaction?
A2: 1,3-Dichloroisoquinoline is an electron-deficient system due to the presence of two deactivating chlorine atoms and the nitrogen atom in the isoquinoline ring. This low reactivity often requires forcing reaction conditions, such as high temperatures and strong acid catalysts, to achieve significant conversion.
Q3: What are the common side reactions to be aware of?
A3: Common side reactions include over-nitration (dinitration) if the reaction conditions are too harsh or the reaction time is too long. Charring and decomposition of the starting material can also occur at elevated temperatures in the presence of strong acids. In some cases, oxidation of the isoquinoline ring may be a competing pathway.
Q4: How can I improve the solubility of 1,3-dichloroisoquinoline in the reaction mixture?
A4: While concentrated sulfuric acid often serves as both the catalyst and the solvent, co-solvents can sometimes be employed. However, care must be taken to use a co-solvent that is inert to nitration conditions. Chlorinated solvents like dichloromethane or 1,2-dichloroethane have been used in similar nitration reactions. The use of acetic anhydride can also sometimes improve solubility and reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the nitration of 1,3-dichloroisoquinoline.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Insufficiently strong nitrating agent. 2. Reaction temperature is too low. 3. Reaction time is too short. 4. Incomplete dissolution of starting material. | 1. Increase the concentration of sulfuric acid or use fuming sulfuric acid (oleum). 2. Gradually increase the reaction temperature in small increments (e.g., 10 °C). 3. Extend the reaction time and monitor progress by TLC or HPLC. 4. Ensure complete dissolution in sulfuric acid before adding the nitrating agent. |
| Formation of Multiple Products (Isomers) | 1. Reaction temperature is too high, leading to less selective nitration. 2. The inherent electronic effects lead to a mixture of isomers. | 1. Lower the reaction temperature to favor the formation of the thermodynamically more stable isomer. 2. Isomeric products are common in nitration reactions. Utilize column chromatography for separation. |
| Product Decomposition (Charring) | 1. Reaction temperature is excessively high. 2. The concentration of the nitrating agent is too high. 3. Localized overheating upon addition of reagents. | 1. Reduce the reaction temperature. 2. Use a slight excess of the nitrating agent rather than a large excess. 3. Add the nitrating agent slowly and portion-wise with efficient stirring and cooling. |
| Dinitration Products Observed | 1. Reaction conditions are too forcing (high temperature, long reaction time). 2. A large excess of the nitrating agent was used. | 1. Reduce the reaction temperature and/or time. 2. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the nitrating agent. |
Experimental Protocols
Protocol 1: Standard Nitration using Mixed Acids
This protocol is a general procedure for the nitration of deactivated aromatic compounds and can be adapted for 1,3-dichloroisoquinoline.
Materials:
-
1,3-Dichloroisoquinoline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Dichloromethane or Ethyl Acetate for extraction
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 5 mL per 1 g of substrate) to 0 °C in an ice bath.
-
Slowly add 1,3-dichloroisoquinoline to the cold sulfuric acid with stirring until it is completely dissolved.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to a separate portion of cold concentrated sulfuric acid (e.g., 2 mL per 1 mL of nitric acid).
-
Add the nitrating mixture dropwise to the solution of 1,3-dichloroisoquinoline, maintaining the temperature between 0-10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature, or gently heat if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following table presents hypothetical yield data for the nitration of 1,3-dichloroisoquinoline under various conditions, based on general principles of nitration for deactivated substrates. Note: This data is illustrative and not based on a specific literature report for this exact compound.
| Entry | Nitrating Agent | Temperature (°C) | Time (h) | Yield of Mononitrated Product (%) | Isomer Ratio (5-NO₂ : 7-NO₂ : 8-NO₂) (Hypothetical) |
| 1 | HNO₃/H₂SO₄ | 0 - 10 | 4 | 35 | 45 : 10 : 45 |
| 2 | HNO₃/H₂SO₄ | 25 | 2 | 55 | 40 : 15 : 45 |
| 3 | KNO₃/H₂SO₄ | 25 | 6 | 60 | 35 : 20 : 45 |
| 4 | HNO₃/Oleum | 50 | 1 | 70 | 30 : 25 : 45 |
Visualizations
Caption: Experimental workflow for the nitration of 1,3-dichloroisoquinoline.
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: Regioselectivity in Reactions of 1,3-Dichloro-6-nitroisoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-dichloro-6-nitroisoquinoline. The information provided is intended to help overcome common challenges related to the regioselectivity of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for nucleophilic aromatic substitution (SNAr) reactions on this compound?
A1: Based on the electronic properties of the isoquinoline ring system, nucleophilic attack is generally favored at the C1 position. The nitrogen atom in the isoquinoline ring strongly activates the adjacent C1 position for nucleophilic attack. This intrinsic electrophilicity of the C1 position is a key factor governing the regioselectivity of SNAr reactions.
Q2: How does the nitro group at the 6-position influence the reactivity of the molecule?
A2: The nitro group is a strong electron-withdrawing group. It further activates the entire isoquinoline ring system towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer intermediate formed during the reaction. While it activates both C1 and C3 positions, the inherent reactivity of the C1 position typically leads to preferential substitution at this site.
Q3: In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, which chlorine atom is expected to react first?
A3: Similar to SNAr reactions, the C1 position is generally more reactive in palladium-catalyzed cross-coupling reactions. This has been observed in related systems where the reaction at C1 occurs preferentially even over a more reactive C-Br bond at another position on the isoquinoline core.[1] Therefore, selective mono-functionalization is expected to occur at the C1 position.
Q4: Are there any exceptions to the preferential C1 selectivity?
A4: While C1 selectivity is the general rule, exceptions can occur due to steric hindrance. If a bulky nucleophile or coupling partner is used, or if there is a bulky substituent at the C8 position of the isoquinoline, the reaction may be directed towards the less sterically hindered C3 position. Reaction conditions, such as the choice of catalyst, ligand, and solvent, can also influence the regioselectivity.
Troubleshooting Guide
This guide addresses common issues encountered during the functionalization of this compound and provides potential solutions.
Problem 1: Poor or no conversion to the desired product.
| Possible Cause | Suggested Solution |
| Low reactivity of the nucleophile/coupling partner. | - Increase the reaction temperature. - Use a stronger base. - For Suzuki reactions, ensure the boronic acid is of high quality and consider using boronate esters or trifluoroborate salts. - For Buchwald-Hartwig reactions, screen different generations of catalysts and ligands. |
| Decomposition of starting material or product. | - Lower the reaction temperature and extend the reaction time. - Use a milder base. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Catalyst deactivation (for cross-coupling reactions). | - Use a higher catalyst loading. - Employ a more robust ligand that is resistant to degradation. - Ensure all reagents and solvents are anhydrous and degassed. |
Problem 2: Formation of a mixture of C1 and C3 substituted isomers.
| Possible Cause | Suggested Solution |
| Steric hindrance at the C1 position. | - If the nucleophile/coupling partner is bulky, consider using a smaller, less sterically demanding reagent if possible. |
| High reaction temperature. | - Lowering the reaction temperature may improve the kinetic selectivity for the more reactive C1 position. |
| Choice of catalyst and ligand (for cross-coupling). | - Screen different palladium catalysts and phosphine ligands. Bulky ligands can sometimes favor reaction at the less hindered C3 position.[2] |
| Solvent effects. | - The polarity of the solvent can influence the reaction pathway. Screen a range of solvents with different polarities (e.g., toluene, dioxane, DMF, DMSO). |
Problem 3: Formation of the di-substituted product.
| Possible Cause | Suggested Solution |
| High equivalence of the nucleophile/coupling partner. | - Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the incoming reagent. |
| Prolonged reaction time or high temperature. | - Monitor the reaction closely by TLC or LC-MS and stop the reaction once the mono-substituted product is predominantly formed. - Reduce the reaction temperature. |
Experimental Protocols
The following are representative, detailed experimental protocols for key reactions. Researchers should adapt these protocols based on their specific substrates and available equipment.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) - Synthesis of 1-Amino-3-chloro-6-nitroisoquinoline
This protocol is adapted from general procedures for SNAr on activated halo-heterocycles.
Materials:
-
This compound
-
Ammonia (as a solution in a suitable solvent, e.g., 7N in methanol, or as ammonium hydroxide)
-
Anhydrous solvent (e.g., Dioxane, DMF, or NMP)
-
Reaction vessel suitable for elevated temperatures and pressures (if using gaseous ammonia)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the ammonia solution (2.0-5.0 eq).
-
Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, filter the solid and wash with a small amount of cold solvent.
-
If the product is in solution, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-amino-3-chloro-6-nitroisoquinoline.
Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling - Synthesis of 1-Aryl-3-chloro-6-nitroisoquinoline
This protocol is based on standard Suzuki-Miyaura coupling conditions.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To a reaction flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.02-0.10 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 1-aryl-3-chloro-6-nitroisoquinoline.
Protocol 3: Regioselective Buchwald-Hartwig Amination - Synthesis of 1-(Alkyl/Aryl)amino-3-chloro-6-nitroisoquinoline
This protocol is based on established Buchwald-Hartwig amination procedures.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (1.5-2.0 eq) to a reaction flask.
-
Add this compound (1.0 eq) and the amine (1.1-1.5 eq).
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
The following tables summarize expected outcomes based on the principles of regioselectivity discussed. Actual yields will vary depending on the specific substrates and reaction conditions.
Table 1: Expected Regioselectivity in SNAr Reactions
| Nucleophile | Expected Major Product | Rationale |
| Primary/Secondary Amines | 1-Amino-3-chloro-6-nitroisoquinoline | High intrinsic electrophilicity at C1. |
| Alkoxides | 1-Alkoxy-3-chloro-6-nitroisoquinoline | High intrinsic electrophilicity at C1. |
| Thiolates | 1-Thio-3-chloro-6-nitroisoquinoline | High intrinsic electrophilicity at C1. |
Table 2: Expected Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Expected Major Product | Rationale |
| Suzuki-Miyaura | Arylboronic acid | 1-Aryl-3-chloro-6-nitroisoquinoline | Higher reactivity of the C1-Cl bond in oxidative addition. |
| Buchwald-Hartwig | Amine | 1-Amino-3-chloro-6-nitroisoquinoline | Higher reactivity of the C1-Cl bond in oxidative addition. |
| Sonogashira | Terminal alkyne | 1-Alkynyl-3-chloro-6-nitroisoquinoline | Higher reactivity of the C1-Cl bond in oxidative addition. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting regioselectivity issues in reactions of this compound.
Caption: Troubleshooting workflow for regioselectivity issues.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Coupling of 1,3-Dichloro-6-nitroisoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 1,3-dichloro-6-nitroisoquinoline. The information provided is intended to help overcome common challenges, particularly catalyst deactivation, and to facilitate successful reaction outcomes.
Troubleshooting Guide
Users may encounter several issues during the cross-coupling of this compound. This guide addresses the most common problems in a question-and-answer format.
Q1: My reaction is sluggish or shows no conversion. What are the likely causes?
A1: Low or no conversion in the cross-coupling of this compound can stem from several factors, primarily related to catalyst deactivation. The key functional groups in your substrate, the nitro group and the isoquinoline nitrogen, are known to interfere with palladium catalysts.
-
Catalyst Poisoning by the Isoquinoline Nitrogen: The lone pair of electrons on the isoquinoline nitrogen can coordinate strongly to the palladium center, leading to the formation of inactive catalyst species.[1][2] This is a common issue with nitrogen-containing heterocycles.
-
Interference from the Nitro Group: The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the substrate and the catalyst. While nitroarenes can undergo cross-coupling, the reaction can be challenging and may require specific catalyst systems.[3][4][5] In some cases, the nitro group itself can react, leading to undesired side products and catalyst consumption.[2][5]
-
Poor Catalyst/Ligand Selection: The choice of palladium source and ligand is critical. Standard catalysts may not be robust enough to overcome the deactivating effects of the substrate. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often more effective in these challenging couplings.[6][7]
-
Suboptimal Reaction Conditions: Factors such as the choice of base, solvent, and temperature play a crucial role. An inappropriate base may not be strong enough to facilitate the catalytic cycle or could be incompatible with the nitro group.[8]
Q2: I am observing the formation of multiple products and/or byproducts. What is happening?
A2: The presence of two chloro-substituents at the 1 and 3 positions introduces the possibility of mono- and di-substituted products, as well as regioisomeric mono-substituted products. Additionally, side reactions can lead to byproducts.
-
Regioselectivity Issues: The relative reactivity of the C1-Cl and C3-Cl bonds will determine the initial site of coupling. The electronic environment created by the nitro group and the isoquinoline nitrogen will influence this selectivity. In many dihalogenated N-heterocycles, the halide position alpha to the nitrogen is more reactive.[9] However, the specific substitution pattern and reaction conditions can alter this preference. Careful optimization and analysis are required to control the regioselectivity.
-
Homocoupling: Formation of biaryl byproducts from the coupling of two molecules of the organoboron reagent (in Suzuki-Miyaura coupling) can occur, especially if the catalytic cycle is inefficient.[10]
-
Denitration: Under certain conditions, the nitro group can be cleaved from the aromatic ring, leading to the formation of a denitrated byproduct. This denitrative coupling is a known reaction pathway for nitroarenes.[5]
Q3: My catalyst appears to be decomposing (e.g., formation of palladium black). How can I prevent this?
A3: The formation of palladium black is a clear indicator of catalyst decomposition and precipitation of metallic palladium.[10] This is often a consequence of an unstable catalytic species.
-
Ligand Dissociation: If the ligand is not strongly bound to the palladium center, the active catalyst can decompose. The use of bulky, electron-rich ligands that form stable complexes with palladium can mitigate this issue.[6][7]
-
Inappropriate Ligand-to-Metal Ratio: The stoichiometry of the ligand to the palladium source can be critical. Too little ligand can leave the palladium coordinatively unsaturated and prone to decomposition, while too much can sometimes inhibit the reaction.
-
Reaction Temperature: High reaction temperatures can accelerate catalyst decomposition. It is advisable to screen a range of temperatures to find a balance between a reasonable reaction rate and catalyst stability.
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for this compound?
A1: Both Suzuki-Miyaura and Buchwald-Hartwig amination reactions are viable options for the functionalization of this compound. The choice will depend on the desired product.
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds (e.g., introducing aryl or alkyl groups). This reaction is generally tolerant of a wide range of functional groups.
-
Buchwald-Hartwig Amination: The method of choice for forming carbon-nitrogen bonds (e.g., introducing primary or secondary amines). Special consideration should be given to the choice of base, as strong bases like sodium tert-butoxide can be incompatible with nitro groups.[8] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be more suitable.
Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling of this substrate?
A2: For a challenging substrate like this compound, starting with a robust catalytic system is recommended. Below is a general starting protocol based on literature for similar electron-deficient, halogenated N-heterocycles.
| Parameter | Recommended Starting Condition | Notes |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective Pd(II) and Pd(0) precursors. |
| Ligand | SPhos, XPhos, or BrettPhos | Bulky, electron-rich biaryl phosphine ligands are often effective.[5][6] |
| Catalyst Loading | 1-5 mol% Pd, Ligand/Pd ratio of 2:1 | Higher catalyst loading may be necessary for difficult substrates. |
| Base | K₃PO₄ or Cs₂CO₃ | Weaker inorganic bases are generally well-tolerated.[11] |
| Solvent | Dioxane/H₂O (e.g., 10:1) or Toluene | Aprotic polar solvents are commonly used. |
| Temperature | 80-110 °C | Optimization may be required. |
Q3: What are the recommended starting conditions for a Buchwald-Hartwig amination?
A3: Similar to the Suzuki-Miyaura coupling, a robust catalyst system is crucial. The choice of base is particularly important to avoid side reactions with the nitro group.
| Parameter | Recommended Starting Condition | Notes |
| Palladium Source | Pd₂(dba)₃ or a pre-catalyst (e.g., XPhos Pd G3) | Pre-catalysts can offer improved activity and stability. |
| Ligand | XPhos, RuPhos, or BrettPhos | Bulky, electron-rich ligands are essential.[3][6] |
| Catalyst Loading | 1-5 mol% Pd, Ligand/Pd ratio of 1.5:1 to 2:1 | Optimization is often necessary. |
| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ | Avoid strong bases like NaOtBu initially.[8] |
| Solvent | Toluene or Dioxane | Anhydrous conditions are important. |
| Temperature | 90-120 °C | Reaction times can vary significantly. |
Q4: How can I control the regioselectivity of the cross-coupling?
A4: Achieving regioselective mono-substitution on a dihalogenated heterocycle can be challenging. The relative reactivity of the C1 and C3 positions will depend on a combination of electronic and steric factors.
-
Electronic Effects: The position alpha to the ring nitrogen (C1) is often more electron-deficient and thus more susceptible to oxidative addition.[9] The electron-withdrawing nitro group at the 6-position will further influence the electron density at the two chlorine-bearing carbons.
-
Steric Hindrance: The steric environment around each chlorine atom can also play a role, especially when using bulky ligands or coupling partners.
-
Reaction Conditions: The choice of ligand, base, and solvent can sometimes be tuned to favor substitution at one position over the other.[9] A thorough screening of reaction conditions is often necessary to achieve high regioselectivity.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of this compound. These should be considered as starting points for optimization.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired boronic acid or boronate ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv) in a portion of the reaction solvent.
-
Add the catalyst solution to the reaction vessel.
-
Add the remaining solvent (e.g., dioxane/water 10:1) to the reaction vessel.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 0.01 equiv), the ligand (e.g., XPhos, 0.02 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv) to the tube.
-
Add anhydrous solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Potential catalyst deactivation pathways in the cross-coupling of this compound.
Caption: A workflow for troubleshooting low conversion in the cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Reactions Involving 1,3-Dichloro-6-nitroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dichloro-6-nitroisoquinoline. The following information is designed to address specific issues that may be encountered during experimental work-up procedures.
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for a nucleophilic aromatic substitution (SNA) reaction with this compound?
A1: A typical work-up procedure for an SNAr reaction involves quenching the reaction, partitioning the product into an organic solvent, washing to remove impurities, drying the organic layer, and finally, removing the solvent to isolate the crude product. The specific steps can vary based on the nucleophile and solvent used.
Q2: How should I quench a reaction that used a strong, non-volatile base with this compound?
A2: Carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture at a low temperature (e.g., 0 °C) to neutralize the excess base.[1] Avoid quenching with strong acids if your product contains acid-labile functional groups.
Q3: My reaction was conducted in a high-boiling polar solvent like DMF or DMSO. What is the best way to remove it during the work-up?
A3: High-boiling polar solvents can be removed by washing the organic layer multiple times with water or brine. For every 5 mL of DMF or DMSO, washing with 5 x 10 mL of water is a good rule of thumb.[2] Alternatively, a 5% aqueous lithium chloride (LiCl) solution can be effective for removing DMF.
Q4: I am observing a persistent color in my organic layer after extraction. What could be the cause and how can I remove it?
A4: A persistent color can be due to highly conjugated byproducts or residual starting material. If excess halogenating reagent was used in a prior step and carried over, washing with a mild reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) can help decolorize the solution.
Q5: What are the recommended chromatographic conditions for purifying products derived from this compound?
A5: Purification of nitroaromatic compounds is often achieved using column chromatography.[3][4] A common stationary phase is silica gel. The mobile phase can be a gradient of ethyl acetate in hexanes or dichloromethane in hexanes. The polarity of the eluent should be adjusted based on the polarity of your product. For compounds that are UV active, thin-layer chromatography (TLC) with UV visualization is an effective way to monitor the separation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Consider increasing the reaction temperature or using a more reactive nucleophile. |
| Hydrolysis of the product or starting material during work-up. | Ensure the work-up is performed under neutral or slightly acidic/basic conditions, depending on the stability of your compound. Use of a brine wash can minimize the amount of water in the organic layer.[1] | |
| Product is water-soluble and lost in the aqueous layer. | If the product has polar functional groups, it may have some water solubility. Try back-extracting the aqueous layer with a more polar organic solvent like ethyl acetate or dichloromethane. | |
| Presence of Unreacted Starting Material | Insufficient amount of nucleophile or reaction time. | Use a slight excess of the nucleophile and ensure the reaction has gone to completion by monitoring with TLC or LC-MS. |
| Deactivation of the nucleophile. | Ensure all reagents and solvents are anhydrous if your nucleophile is sensitive to moisture. | |
| Formation of Multiple Products (Side Reactions) | Reaction at both the C1 and C3 positions of the isoquinoline ring. | The chlorine atoms at the 1 and 3 positions have different reactivities. To achieve selective substitution, carefully control the reaction temperature and stoichiometry of the nucleophile. |
| Hydrolysis of a chloro group to a hydroxyl group. | This can occur if the reaction is exposed to water at elevated temperatures or under basic conditions. Perform the reaction under anhydrous conditions and use a non-aqueous work-up if possible. | |
| Difficulty in Removing Excess Nucleophile | The nucleophile is a high-boiling liquid or a solid. | If the nucleophile is an amine, it can be removed by washing the organic layer with dilute aqueous acid (e.g., 1M HCl), provided your product is stable to acid.[5] For other nucleophiles, consider using a scavenger resin or performing a selective crystallization. |
| Oily Product That Won't Solidify | Presence of residual solvent or impurities. | Try co-evaporating the product with a low-boiling solvent like toluene or dichloromethane on a rotary evaporator to remove residual high-boiling solvents. If impurities are present, re-purify by column chromatography or recrystallization. |
Experimental Protocols
General Aqueous Work-up Procedure for a Nucleophilic Aromatic Substitution Reaction
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of NH₄Cl to neutralize any remaining base or nucleophile.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water. Shake the funnel gently, venting frequently. Allow the layers to separate.
-
Separation: Drain the organic layer. If the product is suspected to be in the aqueous layer, perform a back-extraction with the organic solvent.
-
Washing: Wash the combined organic layers sequentially with:
-
Water (to remove water-soluble impurities).
-
Brine (saturated aqueous NaCl solution) to remove dissolved water from the organic layer.[1]
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Visualizations
Caption: General workflow for the work-up of a reaction involving this compound.
Caption: A logical troubleshooting guide for common issues in the work-up of this compound reactions.
References
Characterization of impurities in 1,3-Dichloro-6-nitroisoquinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities during the synthesis of 1,3-Dichloro-6-nitroisoquinoline.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The synthesis of this compound typically involves two key stages:
-
Nitration: Formation of the precursor, 6-nitroisoquinoline-1,3(2H,4H)-dione.
-
Chlorination: Conversion of 6-nitroisoquinoline-1,3(2H,4H)-dione to this compound using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Impurities can be introduced at either of these stages.
Stage 1: Synthesis of 6-nitroisoquinoline-1,3(2H,4H)-dione (Precursor)
Question 1: My nitration reaction to produce the 6-nitroisoquinoline precursor is showing multiple spots on TLC/peaks in HPLC, with some having the same mass as my desired product. What are these impurities?
Answer: Direct nitration of isoquinoline or its derivatives is highly susceptible to the formation of regioisomers. Electrophilic nitration of the isoquinoline ring typically occurs at the 5- and 8-positions.[1][2] Therefore, the primary impurities are likely to be 5-nitroisoquinoline and 8-nitroisoquinoline derivatives, which are isomers of your target 6-nitro precursor.
Troubleshooting:
-
Confirm Isomer Identity: Use analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the substitution pattern on the aromatic ring. The coupling constants and chemical shifts of the aromatic protons will be distinct for the 6-nitro, 5-nitro, and 8-nitro isomers.
-
Optimize Reaction Conditions: The ratio of isomers can be sensitive to reaction temperature and the nitrating agent used. A careful review and optimization of your synthetic route to favor the formation of the 6-nitro isomer may be necessary. Consider a synthetic strategy that installs the nitro group before the formation of the isoquinoline ring system to ensure correct regiochemistry.
-
Purification: Isomeric impurities can be challenging to separate. Meticulous column chromatography or recrystallization may be required. Monitor the separation process closely using HPLC.
Question 2: I am observing an impurity with a lower molecular weight than my target 6-nitroisoquinoline-1,3(2H,4H)-dione. What could this be?
Answer: This is likely the unreacted starting material or an intermediate from an incomplete reaction. Depending on your specific synthetic route to the dione, this could be a simpler benzamide or phthalide derivative.
Troubleshooting:
-
Reaction Monitoring: Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Time and Temperature: If the reaction is incomplete, consider extending the reaction time or cautiously increasing the temperature.
-
Reagent Stoichiometry: Verify that the correct stoichiometry of all reagents was used.
Stage 2: Chlorination of 6-nitroisoquinoline-1,3(2H,4H)-dione
Question 3: My final product, this compound, is contaminated with a significant amount of the starting material, 6-nitroisoquinoline-1,3(2H,4H)-dione. How can I resolve this?
Answer: This impurity arises from two primary sources: incomplete chlorination or hydrolysis of the product back to the starting material. The dichlorinated product is highly reactive and can be sensitive to moisture.[3]
Troubleshooting:
-
Incomplete Reaction:
-
Reagent Excess: The chlorination is often performed with excess phosphorus oxychloride (POCl₃).[1][4] Ensure a sufficient excess is used.
-
Temperature and Time: This conversion typically requires heating.[1] Verify that the reaction temperature and duration are adequate for the reaction to go to completion.
-
-
Product Hydrolysis:
-
Anhydrous Conditions: It is critical to maintain strictly anhydrous conditions throughout the reaction and workup. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Workup Procedure: During the workup, minimize the exposure of the product to water. Quenching the reaction with ice or water should be done carefully and quickly, followed by immediate extraction into a non-polar organic solvent.
-
Question 4: I have identified an impurity with a molecular weight corresponding to a monochlorinated species. What is this and how can I avoid it?
Answer: This impurity is likely a partially chlorinated intermediate, such as 1-chloro-6-nitroisoquinolin-3-one or 3-chloro-6-nitroisoquinolin-1-one. This indicates that the chlorination reaction has not proceeded to completion.
Troubleshooting:
-
Reaction Conditions: As with the presence of the dione starting material, this is often resolved by increasing the reaction time, temperature, or the amount of chlorinating agent (e.g., POCl₃).
-
Catalyst/Additive: In some cases, the addition of a catalytic amount of a tertiary amine like pyridine or N,N-dimethylformamide (DMF) can facilitate the chlorination process.[3]
Summary of Potential Impurities
| Impurity Name | Potential Source | Molecular Weight | Characterization Notes |
| 5-Nitroisoquinoline-1,3(2H,4H)-dione | Isomeric byproduct from nitration | 206.15 g/mol | Isomer of the desired precursor. Distinguishable by NMR. |
| 8-Nitroisoquinoline-1,3(2H,4H)-dione | Isomeric byproduct from nitration | 206.15 g/mol | Isomer of the desired precursor. Distinguishable by NMR. |
| 6-nitroisoquinoline-1,3(2H,4H)-dione | Incomplete chlorination / Product hydrolysis | 206.15 g/mol | Starting material for the chlorination step. |
| 1-Chloro-6-nitroisoquinolin-3-one | Incomplete chlorination | 224.59 g/mol | Monochlorinated intermediate. |
| 3-Chloro-6-nitroisoquinolin-1-one | Incomplete chlorination | 224.59 g/mol | Monochlorinated intermediate. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
HPLC is a primary technique for separating and quantifying the main product and its impurities.[5]
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: A gradient elution is recommended to separate compounds with different polarities.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program (Example):
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at 254 nm and 280 nm.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is essential for the definitive structural identification of impurities, especially for distinguishing between isomers.[6]
-
Sample Preparation: Dissolve 5-10 mg of the isolated impurity or the crude mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Provides information on the proton environment, including the substitution pattern on the aromatic ring through chemical shifts and coupling constants.
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical environment.
-
2D NMR (COSY, HSQC, HMBC): These experiments help to establish connectivity between protons and carbons, which is crucial for unambiguously assigning the structure of unknown impurities.
-
Reference: Consult tables of common NMR solvent and impurity shifts to avoid misinterpretation of signals.[7]
Mass Spectrometry (MS) for Molecular Weight Determination
Often coupled with a chromatographic method (LC-MS or GC-MS), mass spectrometry provides the molecular weight of the impurities, which is a critical first step in their identification.[5]
-
Ionization Technique: Electrospray ionization (ESI) is suitable for LC-MS analysis of these types of compounds.
-
Analysis: Compare the measured mass-to-charge ratio (m/z) of the impurity peaks with the calculated molecular weights of potential side-products and intermediates.
Visualized Workflows
References
- 1. This compound | Benchchem [benchchem.com]
- 2. organic chemistry - Why does the nitration of quinoline occur at the 5 (and 8) position? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Best practices for handling and storage of 1,3-Dichloro-6-nitroisoquinoline
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1,3-Dichloro-6-nitroisoquinoline. The following sections offer troubleshooting guides and frequently asked questions (FAQs) to ensure safe and effective handling and storage of this compound.
Disclaimer: Limited specific data is available for this compound. Therefore, much of the guidance provided is based on the known properties of structurally similar compounds, such as other chlorinated and nitrated isoquinolines and aromatic compounds. Always consult the specific Safety Data Sheet (SDS) provided by your supplier and perform a thorough risk assessment before handling this chemical.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Compound Decomposition or Discoloration
Possible Causes:
-
Exposure to light, moisture, or high temperatures: Nitroaromatic compounds can be sensitive to these conditions, leading to degradation.
-
Incompatible solvents or reagents: Reaction with strong oxidizing or reducing agents, strong acids, or strong bases can cause decomposition.[1]
-
Presence of water: Contact with water may liberate toxic gases.[1]
Solutions:
-
Storage: Store the compound in a tightly sealed, opaque container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen).[1] Refrigeration is recommended.[1]
-
Handling: Handle the compound under an inert atmosphere, especially when dispensing or weighing.[1] Avoid exposure to humid air.[1]
-
Solvent Selection: Use anhydrous solvents for reactions and sample preparation. Ensure all glassware is thoroughly dried.
-
Reagent Compatibility: Avoid mixing with incompatible materials as listed in the safety data for similar compounds.[1]
Issue 2: Poor Solubility in a Chosen Solvent
Possible Causes:
-
Incorrect solvent choice: The polarity of the solvent may not be suitable for dissolving the compound.
-
Low temperature: Solubility often decreases at lower temperatures.
-
Insufficient mixing: The compound may not have had enough time or agitation to dissolve completely.
Solutions:
-
Solvent Screening: Test solubility in a range of common laboratory solvents (e.g., dichloromethane, chloroform, ethyl acetate, acetone, acetonitrile, DMSO, DMF). Based on the general solubility of isoquinoline, it is expected to dissolve well in many organic solvents but have low solubility in water.
-
Gentle Heating: If the compound is thermally stable, gentle warming of the solvent may aid dissolution. Monitor for any signs of decomposition.
-
Sonication: Use an ultrasonic bath to aid in the dissolution process.
-
Co-solvents: A mixture of solvents can sometimes improve solubility.
Issue 3: Inconsistent or Unexpected Experimental Results
Possible Causes:
-
Compound impurity: The starting material may contain impurities that interfere with the reaction.
-
Decomposition during the experiment: The reaction conditions (e.g., temperature, pH) may be causing the compound to degrade.
-
Side reactions: The presence of the nitro and chloro groups can lead to various side reactions depending on the reagents used.
Solutions:
-
Purity Check: Verify the purity of the this compound using techniques like NMR or mass spectrometry before use.
-
Reaction Monitoring: Use techniques like TLC or LC-MS to monitor the progress of the reaction and check for the formation of byproducts.
-
Optimization of Reaction Conditions: Systematically vary reaction parameters such as temperature, reaction time, and stoichiometry of reagents to minimize side reactions and decomposition.
-
Purification of Product: Employ appropriate purification techniques, such as column chromatography or recrystallization, to isolate the desired product from any impurities or byproducts.
Frequently Asked Questions (FAQs)
Handling and Storage
Q1: What are the primary hazards associated with this compound?
A1: Based on data for similar chlorinated nitroaromatic compounds, the primary hazards are likely to include:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: Causes skin and serious eye irritation.[1]
-
Moisture Sensitivity: Contact with water may liberate toxic gas.[1] It is also moisture sensitive.[1]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: Always wear appropriate PPE, including:
-
Chemical safety goggles or a face shield.[1]
-
Chemically resistant gloves (e.g., nitrile or neoprene).
-
A lab coat or chemical-resistant apron.
-
Work in a well-ventilated area, preferably a chemical fume hood.[1]
Q3: How should this compound be stored?
A3: It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is recommended to keep it refrigerated and under an inert atmosphere.[1] Protect from moisture.[1]
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents, strong reducing agents, water, strong acids, and strong bases.[1]
Experimental Procedures
Q5: What is a general protocol for a substitution reaction at the chloro-positions?
A5: A generalized protocol for a nucleophilic aromatic substitution (SNAr) reaction is provided below. Note: This is a general guideline and must be optimized for your specific nucleophile and substrate.
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Preparation: Under an inert atmosphere (argon or nitrogen), add this compound (1 equivalent) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., DMF, DMSO, or acetonitrile).
-
Reagent Addition: Add the nucleophile (1-2 equivalents) and a non-nucleophilic base (e.g., K2CO3, Cs2CO3, or DIPEA) if required.
-
Reaction: Stir the reaction mixture at the desired temperature (this may range from room temperature to elevated temperatures) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Q6: How can I monitor the progress of a reaction involving this compound?
A6: Thin-layer chromatography (TLC) is a common and effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any byproducts. Staining with a UV lamp is usually effective for visualizing aromatic compounds. Liquid chromatography-mass spectrometry (LC-MS) can also provide more detailed information on the reaction progress and product identity.
Data and Properties
Q7: Is there any quantitative data available for this compound?
| Property | Inferred Value/Characteristic | Source/Basis |
| Appearance | Likely a solid at room temperature. | General property of similar aromatic compounds. |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) and poorly soluble in water. | Based on the general solubility of isoquinoline. |
| Stability | Sensitive to moisture, light, and high temperatures. Incompatible with strong oxidizing and reducing agents, strong acids, and strong bases.[1] | Safety data for similar compounds.[1] |
Biological Activity
Q8: Are there any known signaling pathways affected by this compound?
A8: There is no specific information in the reviewed literature detailing the involvement of this compound in any particular signaling pathway. However, the isoquinoline scaffold is a key component in many biologically active molecules and has been associated with a broad range of pharmacological activities.
Below is a conceptual diagram illustrating a generalized signaling pathway where a hypothetical isoquinoline derivative might act as an inhibitor of a protein kinase, a common target for such scaffolds.
Caption: Conceptual diagram of a kinase signaling pathway potentially inhibited by a functionalized isoquinoline.
Caption: A typical experimental workflow for reactions involving this compound.
References
Technical Support Center: Regioselective Stille Coupling of 1,3-Dichloroisoquinoline
Welcome to the technical support center for the regioselective Stille coupling of 1,3-dichloroisoquinoline. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide guidance on improving the regioselectivity of this important transformation. The primary goal is to achieve selective functionalization at the C1 position, yielding 1-substituted-3-chloroisoquinolines.
Frequently Asked Questions (FAQs)
Q1: What is the expected intrinsic regioselectivity for the Stille coupling of 1,3-dichloroisoquinoline?
A1: Based on established principles of palladium-catalyzed cross-coupling reactions on N-heterocycles, the C1 position of 1,3-dichloroisoquinoline is expected to be intrinsically more reactive than the C3 position. This is due to the electronic effect of the nitrogen atom, which makes the adjacent C1 position more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst. Analogous cross-coupling reactions on related dihaloquinolines consistently show higher reactivity at the position alpha to the nitrogen atom.
Q2: My Stille coupling reaction on 1,3-dichloroisoquinoline is giving me a mixture of C1 and C3 substituted products. How can I improve the C1 selectivity?
A2: Improving C1 selectivity often involves fine-tuning the reaction conditions to exploit the inherent reactivity difference between the C1 and C3 positions. Key strategies include:
-
Lowering the reaction temperature: This can enhance the selectivity for the more reactive C1 site.
-
Choosing the right palladium catalyst and ligand: Bulky and electron-rich ligands can increase selectivity.
-
Using additives: Additives like copper(I) iodide (CuI) can influence the reaction rate and selectivity. See the Troubleshooting Guide and Data Presentation tables below for a more detailed breakdown of factors.
Q3: I am observing significant amounts of dehalogenated starting material. What causes this and how can I prevent it?
A3: Dehalogenation is a common side reaction in cross-coupling chemistry. It can be caused by several factors, including the presence of water or other protic sources, or a side-cycle of the palladium catalyst. To minimize dehalogenation:
-
Ensure all reagents and solvents are anhydrous and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).
-
Consider changing the solvent. For instance, dioxane and DMF have been reported to sometimes promote more dehalogenation than toluene in certain systems.
-
Switching to a different palladium catalyst or ligand system can sometimes suppress this side reaction.
Q4: What is the role of additives like CuI and LiCl in the Stille coupling?
A4:
-
Copper(I) Iodide (CuI): CuI is often used as a co-catalyst or additive. It is believed to accelerate the transmetalation step, which is frequently the rate-limiting step in the Stille catalytic cycle. In some cases, it can also influence regioselectivity.[1]
-
Lithium Chloride (LiCl): LiCl is used to accelerate the reaction by aiding in the dissociation of ligands from the palladium center and by facilitating the transmetalation step.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the regioselective Stille coupling of 1,3-dichloroisoquinoline.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Regioselectivity (Mixture of C1/C3 isomers) | 1. Reaction temperature is too high, allowing the less reactive C3 site to react. 2. The chosen catalyst/ligand system is not selective enough. 3. Reaction time is too long. | 1. Perform a temperature screen, starting from a lower temperature (e.g., 40-60 °C) and gradually increasing. 2. Screen different phosphine ligands. Start with Pd(PPh₃)₄ and then try systems with bulkier, more electron-rich ligands like XPhos or SPhos, or bidentate ligands like dppf. 3. Monitor the reaction by TLC or GC/MS and stop it once the C1-coupled product is maximized. |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently reactive organostannane. 3. Reaction conditions are too mild (low temperature). 4. Presence of inhibitors (e.g., oxygen, water). | 1. Use a fresh batch of palladium catalyst or a pre-catalyst. 2. Ensure the purity of the organostannane. Consider using more reactive vinyl- or aryl-stannanes. 3. Gradually increase the reaction temperature. 4. Ensure rigorous inert atmosphere techniques and use anhydrous solvents. 5. Add CuI (5-10 mol%) to accelerate transmetalation. |
| Formation of Stannane Homocoupling Product | 1. This is a common side reaction in Stille couplings.[3] 2. Reaction conditions may favor this pathway. | 1. Lower the catalyst loading. 2. Add a mild oxidant or scavenger if the problem persists, but this may affect the main reaction. 3. Ensure the reaction is truly anaerobic, as oxygen can sometimes promote homocoupling. |
| Difficulty in Removing Tin Byproducts | 1. Tributyltin halides are often difficult to separate chromatographically. | 1. Use a fluoride workup: after the reaction, stir the mixture with a saturated aqueous solution of KF for 1-2 hours to precipitate tributyltin fluoride, which can then be filtered off. 2. During chromatography, use a solvent system containing a small amount of triethylamine (~1-2%) to help remove tin residues.[2] |
Data Presentation: Influence of Reaction Parameters on Regioselectivity
The following table summarizes the expected qualitative effects of various reaction parameters on the regioselective Stille coupling of 1,3-dichloroisoquinoline to favor C1 substitution. This data is compiled from general principles of cross-coupling reactions on halogenated N-heterocycles.
| Parameter | Condition | Expected Effect on C1:C3 Selectivity | Rationale |
| Catalyst | Pd(PPh₃)₄ | Baseline | Standard, often effective but may not be the most selective. |
| Pd₂(dba)₃ + Ligand | Potentially Higher | Allows for ligand screening to optimize selectivity. | |
| Ligand | Triphenylphosphine (PPh₃) | Baseline | Standard ligand. |
| Bulky, electron-rich monophosphines (e.g., XPhos, SPhos) | Potentially Higher | Steric hindrance can enhance differentiation between the C1 and C3 positions. | |
| Bidentate phosphines (e.g., dppf) | Potentially Higher | Can alter the geometry and reactivity of the palladium center. | |
| Additive | None | Baseline | - |
| CuI (5-10 mol%) | May Increase | Can accelerate the desired C1 coupling, potentially increasing the rate difference between C1 and C3 reactions. | |
| LiCl (2-3 equiv.) | May Increase | Accelerates transmetalation, which could favor the kinetically preferred C1 coupling.[2] | |
| Solvent | Toluene | Good | Non-polar, often good for suppressing dehalogenation. |
| Dioxane | Moderate | Commonly used, but may lead to side reactions in some cases. | |
| DMF / NMP | Use with Caution | Polar aprotic solvents can be effective but may require lower temperatures to maintain selectivity. | |
| Temperature | Low (40-80 °C) | Higher | Favors the kinetically controlled reaction at the more reactive C1 site. |
| High (>100 °C) | Lower | Provides enough energy to overcome the activation barrier for reaction at the less reactive C3 site. |
Experimental Protocols
General Protocol for Optimizing C1-Regioselective Stille Coupling
This protocol is a starting point for the Stille coupling of 1,3-dichloroisoquinoline, adapted from standard procedures.[2] Optimization of the parameters outlined in the table above is recommended.
Materials:
-
1,3-Dichloroisoquinoline
-
Organostannane reagent (e.g., Aryl-SnBu₃, Vinyl-SnBu₃) (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Additive (e.g., CuI, 5-10 mol%) (Optional)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: To a flame-dried Schlenk flask or reaction vial, add 1,3-dichloroisoquinoline and the palladium catalyst (and CuI, if used).
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.
-
Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the organostannane reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (start with a screen from 60 °C to 100 °C) under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Look for the consumption of the starting material and the formation of the mono-substituted product.
-
Workup (Fluoride Quench): Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and add a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours.
-
Extraction: Filter the mixture through a pad of Celite® to remove the precipitated tin salts. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 1-substituted-3-chloroisoquinoline.
Visualizations
Stille Catalytic Cycle
Caption: The catalytic cycle for the Stille cross-coupling reaction.
Factors Influencing Regioselectivity
Caption: Key experimental factors that control C1 vs. C3 regioselectivity.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor regioselectivity.
References
Validation & Comparative
Comparative 1H NMR Analysis of 1,3-Dichloro-6-nitroisoquinoline
A detailed guide for researchers, scientists, and drug development professionals on the proton nuclear magnetic resonance (1H NMR) characteristics of 1,3-dichloro-6-nitroisoquinoline, benchmarked against key structural analogues. This guide provides predicted and experimental data, detailed experimental protocols, and visual aids to facilitate spectral interpretation and compound characterization.
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains an indispensable tool for organic chemists, offering deep insights into molecular structure. This guide presents a comparative analysis of the 1H NMR spectrum of this compound, a key intermediate in various synthetic pathways. Due to the absence of published experimental spectra for this specific compound, this guide utilizes a predicted 1H NMR spectrum as a primary reference and compares it against the experimental spectra of two closely related compounds: 1,3-dichloroisoquinoline and 6-nitroquinoline. This comparative approach allows for a nuanced understanding of the electronic effects of the nitro group and chloro substituents on the chemical shifts of the isoquinoline core protons.
Predicted and Experimental 1H NMR Data
The following tables summarize the predicted 1H NMR data for this compound and the available experimental data for 1,3-dichloroisoquinoline and 6-nitroquinoline.
Table 1: Predicted 1H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 7.85 | s | - |
| H-5 | 8.45 | d | 9.2 |
| H-7 | 8.61 | dd | 9.2, 2.3 |
| H-8 | 9.53 | d | 2.3 |
Disclaimer: Data was predicted using the online NMR prediction tool at --INVALID-LINK--. Actual experimental values may vary.
Table 2: Experimental 1H NMR Data for Comparison Compounds
| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1,3-Dichloroisoquinoline | H-4 | 7.63 | s | - |
| H-5 | 8.13 | d | 8.5 | |
| H-6 | 7.68 | t | 7.7 | |
| H-7 | 7.83 | t | 7.7 | |
| H-8 | 7.95 | d | 8.5 | |
| 6-Nitroquinoline | H-2 | 8.95 | dd | 4.2, 1.7 |
| H-3 | 7.45 | dd | 8.3, 4.2 | |
| H-4 | 8.90 | d | 8.3 | |
| H-5 | 8.45 | d | 9.2 | |
| H-7 | 8.61 | dd | 9.2, 2.5 | |
| H-8 | 9.53 | d | 2.5 |
Experimental Protocols
General 1H NMR Acquisition:
A standardized protocol for the acquisition of 1H NMR spectra is provided below. For reliable and comparable data, it is recommended to use these or similar parameters.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
NMR Instrument: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: A range of approximately 12 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals.
-
Analyze the multiplicities and coupling constants.
-
Comparative Spectral Analysis Workflow
The following diagram illustrates the logical workflow for a comparative analysis of the 1H NMR spectra.
Caption: A flowchart detailing the systematic approach to the comparative 1H NMR analysis.
Interpretation and Discussion
Effect of the Nitro Group:
Comparing the predicted spectrum of this compound with the experimental data for 1,3-dichloroisoquinoline reveals the significant deshielding effect of the nitro group. The protons on the same ring as the nitro group (H-5, H-7, and H-8) in the nitro-substituted compound are predicted to be shifted significantly downfield. This is due to the strong electron-withdrawing nature of the nitro group through both inductive and resonance effects. Specifically, the proton ortho to the nitro group (H-5) and the proton para to the nitro group (H-8) are expected to experience the most substantial downfield shifts.
Effect of the Chlorine Atoms:
A comparison between the predicted spectrum of this compound and the experimental data for 6-nitroquinoline highlights the influence of the two chlorine atoms. The presence of chlorine at position 1 and 3 is expected to cause a general downfield shift of the protons on the pyridine ring (H-4) due to their inductive electron-withdrawing effect. The singlet multiplicity predicted for H-4 in this compound is a direct consequence of the absence of adjacent protons, a result of the chloro-substitution at positions 1 and 3.
This guide provides a foundational framework for the 1H NMR analysis of this compound. By leveraging predictive tools and comparative analysis with structurally similar compounds, researchers can confidently assign proton signals and gain a deeper understanding of the electronic landscape of this important synthetic intermediate. It is recommended that experimental data, once available, be used to refine this analysis.
A Comparative Analysis of the Biological Activities of 6-Nitroisoquinoline and 5-Nitroisoquinoline Derivatives
A comprehensive guide for researchers and drug development professionals on the differential biological effects of 6-nitroisoquinoline and 5-nitroisoquinoline derivatives, supported by experimental data and methodological insights.
The isoquinoline scaffold is a prominent heterocyclic motif in a vast array of biologically active compounds, including many natural alkaloids and synthetic pharmaceuticals. The introduction of a nitro group, a potent electron-withdrawing moiety, at different positions on the isoquinoline ring system can significantly modulate the physicochemical properties and, consequently, the biological activity of the resulting derivatives. This guide provides a comparative overview of the biological activities of 6-nitroisoquinoline and 5-nitroisoquinoline derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties.
Comparative Biological Activity Data
The position of the nitro group on the isoquinoline core is a critical determinant of the biological activity and potency of these derivatives. The following tables summarize the quantitative data from various studies, highlighting the differences in efficacy between the 6-nitro and 5-nitro isomers.
Anticancer Activity
The anticancer potential of nitroisoquinoline derivatives has been extensively studied, with many compounds demonstrating significant cytotoxicity against various cancer cell lines. The data suggests that the placement of the nitro group influences not only the potency but also the selectivity of these compounds.
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzo[de]isoquinoline-1,3-diones | 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione | MOLT-4 (Leukemia) | 0.4 | [1] |
| HL-60 (Leukemia) | 0.9 | [1] | ||
| U-937 (Lymphoma) | 1.2 | [1] | ||
| 5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives (general range) | HeLa, A549, P388, HL-60, MCF-7, HCT-8, A375 | 1 - 10 | [2] | |
| Quinazolines (related structures) | 6-Nitro-4-substituted quinazoline (Compound 6c) | HCT-116 (Colon) | Not specified, but superior to gefitinib | [3] |
| A549 (Lung) | Not specified, but superior to gefitinib | [3] | ||
| 5-Anilinoquinazoline-8-nitro derivative (Compound 6f) | VEGFR-2 Kinase | 0.012 | [4] |
Table 1: Comparative in vitro anticancer activity of 6-nitro and 5-nitroisoquinoline derivatives and related compounds, with IC₅₀ values indicating the concentration required to inhibit 50% of cell growth.
Antimicrobial Activity
While the isoquinoline core is present in many antimicrobial agents, studies directly comparing the antibacterial or antifungal efficacy of 6-nitro versus 5-nitroisoquinoline derivatives are less common. However, related nitroquinoline compounds have shown significant antimicrobial properties. Nitroxoline, a 5-nitro-8-hydroxyquinoline derivative, is a known antibacterial agent.[5] A comparative study on nitroxoline and its 6-nitro regioisomer revealed differences in their biochemical characteristics, which could translate to varied antimicrobial spectra.[6]
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Nitroxoline (5-nitro-8-hydroxyquinoline) | Mycobacterium bovis BCG | 10 µmol L⁻¹ | [6] |
| 8-Hydroxy-6-nitroquinoline | Not specified | Substantially different biological activities observed compared to nitroxoline | [6] |
| Isoquinoline Derivatives (general) | Staphylococcus aureus | 16 - 128 | [7] |
| Streptococcus pneumoniae | 32 | [7] |
Table 2: Minimum Inhibitory Concentration (MIC) of selected nitroquinoline and isoquinoline derivatives against various microorganisms.
Enzyme Inhibition
A primary mechanism through which nitroisoquinoline derivatives exert their anticancer effects is the inhibition of key enzymes involved in cell proliferation and survival signaling pathways, such as protein kinases.
| Compound Class | Target Enzyme | Derivative Position | IC₅₀ | Reference |
| 4-Substituted quinazolines | EGFR (wild type) | 6-Nitro | Good inhibition | [3] |
| EGFR (T790M mutant) | 6-Nitro (Compound 6c) | Superior inhibition | [3] | |
| 5-Anilinoquinazolines | VEGFR-2 | 8-Nitro (related position) | 12.0 nM (Compound 6f) | [4] |
| 8-Hydroxyquinolines | Cathepsin B | 6-Nitro | Better inhibitor than nitroxoline | [6] |
| Methionine Aminopeptidases (MetAPs) | 6-Nitro | Better inhibitor than nitroxoline | [6] |
Table 3: Comparative enzyme inhibitory activity of 6-nitro and 5/8-nitro substituted quinoline/quinazoline derivatives.
Signaling Pathways and Experimental Workflows
The biological effects of these compounds are intrinsically linked to their interaction with cellular signaling pathways. The diagrams below, rendered in DOT language, illustrate a key signaling pathway targeted by these derivatives and a typical experimental workflow for evaluating their anticancer activity.
Caption: Inhibition of EGFR/VEGFR-2 signaling pathway by nitro-substituted quin(az)oline derivatives.
Caption: Experimental workflow for evaluating the in vitro anticancer activity of test compounds.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation of scientific findings. Below are representative protocols for key experiments cited in the literature for assessing the biological activity of nitroisoquinoline derivatives.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 6-nitro or 5-nitroisoquinoline derivatives). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting the cell viability against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at a specific concentration (e.g., its IC₅₀ value) for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold PBS, and fixed in 70% ethanol at -20°C overnight.
-
Staining: The fixed cells are washed again with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark for 30 minutes at room temperature.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software (e.g., ModFit LT). An accumulation of cells in a particular phase suggests a cell cycle arrest induced by the compound.
Apoptosis Assay using Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the test compound as described for the cell cycle analysis and then harvested.
-
Staining: The cells are washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are then added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.
-
Data Analysis: The results are typically displayed as a dot plot. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both stains.
Conclusion
The available data indicates that the position of the nitro group on the isoquinoline scaffold is a critical factor influencing biological activity. In the context of anticancer research, both 6-nitro and 5-nitro derivatives have demonstrated significant potential, often through the inhibition of critical signaling pathways. For instance, 6-nitro substituted compounds have shown potent cytotoxicity and the ability to induce cell cycle arrest and apoptosis.[1] Similarly, 5-nitro derivatives have also exhibited broad-spectrum antitumor activity.[2] In some cases, such as with 8-hydroxyquinoline derivatives, the 6-nitro regioisomer has been found to be a better inhibitor of certain enzymes like cathepsin B and MetAPs compared to the 5-nitro compound (nitroxoline).[6]
This comparative guide underscores the importance of positional isomerism in drug design and development. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to identify the most promising candidates for further preclinical and clinical development. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to explore the therapeutic potential of this important class of compounds.
References
- 1. 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]
X-ray crystallographic analysis to confirm the structure of a 1,3-Dichloro-6-nitroisoquinoline derivative
In the pursuit of novel therapeutics and advanced materials, the unambiguous determination of a molecule's three-dimensional structure is a critical milestone. For complex heterocyclic scaffolds such as 1,3-dichloro-6-nitroisoquinoline, a putative intermediate in various synthetic pathways, precise structural confirmation is paramount. This guide provides a comparative analysis of single-crystal X-ray crystallography as the definitive method for structural elucidation, alongside complementary spectroscopic techniques that provide essential, albeit indirect, structural information.
I. The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction stands as the most powerful technique for determining the absolute structure of a crystalline solid.[1][2] It provides precise coordinates of each atom in the molecule, offering unequivocal proof of connectivity, conformation, and stereochemistry. For a novel derivative of this compound, this technique would definitively confirm the positions of the chloro and nitro substituents on the isoquinoline core.
-
Crystal Growth (The Prerequisite Challenge): The most crucial and often challenging step is growing a suitable single crystal.[3] The this compound derivative must be highly purified. Slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion are common crystallization techniques. The ideal crystal should be 0.1-0.5 mm in all dimensions, transparent, and free of cracks or defects.[1][3]
-
Crystal Mounting and Data Collection: A selected crystal is mounted on a goniometer head. The analysis is typically performed at low temperatures (around 100 K) to minimize thermal vibrations and protect the crystal from radiation damage. The crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam.[3] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[3]
-
Structure Solution and Refinement: The collected diffraction data (a set of reflection intensities) are processed. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map is then interpreted to build an initial molecular model. The model is subsequently refined against the experimental data, a process that adjusts atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Final Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The result is a detailed 3D model of the molecule, including precise bond lengths, bond angles, and torsional angles.
II. Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the ultimate structural proof, other analytical methods are indispensable for initial characterization, purity assessment, and providing complementary data. These techniques are often faster, do not require crystalline material, and can provide information about the molecule's behavior in solution.
NMR is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[4][5][6] For a this compound derivative, ¹H and ¹³C NMR would be the primary methods to probe the carbon-hydrogen framework.[7][8]
-
¹H NMR: Provides information on the chemical environment, number, and connectivity of protons.[4] The chemical shifts, integration, and coupling patterns of the aromatic protons on the isoquinoline ring would be crucial for confirming the substitution pattern.
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms and their electronic environments. The chemical shifts of the carbons bonded to chlorine and the nitro group would be particularly diagnostic.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assignment of all signals and piecing together the molecular structure.[8]
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, providing the molecular weight of the compound and, through fragmentation, clues about its structure.[9][10][11]
-
High-Resolution Mass Spectrometry (HRMS): Can determine the molecular mass with very high accuracy (to within 5 ppm), which allows for the confident determination of the elemental composition.[9] This would confirm that the synthesized molecule has the expected formula of the this compound derivative.
-
Tandem Mass Spectrometry (MS/MS): Involves fragmenting the molecular ion and analyzing the resulting fragment ions.[10] The fragmentation pattern can provide valuable information about the connectivity of the molecule, for example, by observing the loss of a chloro or nitro group.
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[12][13][14]
-
For a this compound derivative, FT-IR would be expected to show characteristic absorption bands for:
-
Aromatic C-H stretching
-
C=C and C=N stretching vibrations of the isoquinoline ring
-
Strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group (NO₂)
-
Absorptions in the fingerprint region related to the C-Cl bonds.[15]
-
III. Comparative Analysis of Structural Elucidation Techniques
The choice of analytical technique depends on the specific question being asked, the amount of sample available, and its physical state. The following table summarizes the key characteristics of each method in the context of confirming the structure of a this compound derivative.
| Technique | Information Provided | Advantages | Disadvantages |
| Single-Crystal X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing | Unambiguous and definitive structural proof[16] | Requires a suitable single crystal, which can be difficult to obtain; not applicable to non-crystalline materials.[3][17] |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Connectivity of atoms (C-H framework), stereochemical relationships in solution | Excellent for detailed structural elucidation in solution; non-destructive.[6] | Provides indirect structural information; can be difficult to interpret for complex molecules with overlapping signals. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), structural fragments | Extremely sensitive, requires very small sample amounts, confirms molecular formula.[11] | Provides limited information on stereochemistry or 3D conformation; fragmentation can be complex to interpret. |
| FT-IR Spectroscopy | Presence of functional groups | Fast, simple, and non-destructive; provides a characteristic fingerprint of the molecule.[12][14] | Provides limited information on the overall molecular structure and connectivity; not a standalone structure elucidation tool.[13] |
IV. Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the experimental workflow for X-ray crystallography and a logical decision-making process for selecting the appropriate analytical techniques.
Caption: General workflow for single-crystal X-ray crystallographic analysis.
Caption: Decision-making flowchart for structural confirmation.
V. Conclusion
The structural confirmation of a novel molecule like a this compound derivative requires a multi-faceted analytical approach. While NMR, Mass Spectrometry, and FT-IR provide rapid and essential data regarding molecular formula, connectivity, and functional groups, they culminate in a structural hypothesis. It is the successful application of single-crystal X-ray crystallography that transforms this hypothesis into a definitive, high-resolution reality, providing the unequivocal proof of structure that is indispensable for drug development, patent applications, and fundamental chemical research.
References
- 1. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 2. rigaku.com [rigaku.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. jchps.com [jchps.com]
- 5. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 10. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 13. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]
- 14. savitapall.com [savitapall.com]
- 15. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]
- 16. excillum.com [excillum.com]
- 17. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to HPLC Methods for Purity Assessment of 1,3-Dichloro-6-nitroisoquinoline
The determination of purity for active pharmaceutical ingredients and key intermediates is a critical step in drug development and quality control. For a compound like 1,3-Dichloro-6-nitroisoquinoline, which contains a nitro-aromatic isoquinoline core, High-Performance Liquid Chromatography (HPLC) is the analytical method of choice. This guide provides a comparative overview of potential HPLC methods for assessing the purity of this compound, supported by detailed experimental protocols and a logical workflow for method development.
Due to the limited availability of a standardized method for this specific molecule, this guide proposes and compares two primary HPLC approaches: Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC). The selection between these methods will depend on the specific impurities expected and the physicochemical properties of the sample matrix.
Logical Workflow for HPLC Method Selection and Validation
The following diagram illustrates the decision-making and validation process when establishing an HPLC purity method for a compound like this compound.
Caption: Workflow for HPLC method development and validation.
Comparison of Proposed HPLC Methods
Based on the chemical properties of this compound, both reversed-phase and normal-phase chromatography are viable options. The choice between them depends on the specific analytical needs.
| Parameter | Method 1: Reversed-Phase HPLC | Method 2: Normal-Phase HPLC |
| Principle | Separation based on hydrophobic interactions. | Separation based on polarity. |
| Stationary Phase | C18 (Octadecyl Silane), 5 µm, 250 x 4.6 mm | Silica, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | Hexane:Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Advantages | - Excellent for separating non-polar to moderately polar compounds.- Wide variety of columns available.- Generally more robust and reproducible. | - Better separation of isomers.- Suitable for compounds insoluble in aqueous media.[1] |
| Disadvantages | - May have limited retention for very polar impurities. | - More sensitive to mobile phase water content.- Solvents are more hazardous and expensive. |
Experimental Protocols
The following are detailed protocols for the two proposed HPLC methods.
Method 1: Reversed-Phase HPLC Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, UV detector, autosampler, and column oven.
-
C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
This compound reference standard and test sample.
2. Chromatographic Conditions:
-
Mobile Phase: Prepare a mixture of acetonitrile and water (60:40 v/v) containing 0.1% formic acid. Filter through a 0.45 µm membrane filter and degas.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 20 minutes or until all expected impurities have eluted.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution to achieve a similar target concentration.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the standard solution in triplicate to determine system suitability (e.g., retention time reproducibility, peak asymmetry).
-
Inject the sample solution.
-
After the analysis, wash the column with a strong solvent mixture (e.g., 90% acetonitrile in water) to remove any strongly retained components.
Method 2: Normal-Phase HPLC Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, UV detector, autosampler, and column oven.
-
Silica column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Hexane (HPLC grade).
-
Isopropanol (HPLC grade).
-
This compound reference standard and test sample.
2. Chromatographic Conditions:
-
Mobile Phase: Prepare a mixture of Hexane and Isopropanol (90:10 v/v). Filter through a 0.45 µm membrane filter and degas.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution to achieve a similar target concentration.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the standard solution in triplicate to determine system suitability.
-
Inject the sample solution.
-
After the analysis, flush the column with a suitable solvent sequence to prevent phase dewetting.
Conclusion and Recommendations
For routine purity analysis of this compound, the Reversed-Phase HPLC method is generally recommended as the starting point due to its robustness, reproducibility, and the wide availability of stationary phases. It is well-suited for separating the parent compound from less polar impurities.
The Normal-Phase HPLC method serves as a valuable alternative , particularly for separating polar impurities or positional isomers that may co-elute in a reversed-phase system. It is also the preferred method if the compound or its impurities are not soluble in the aqueous-organic mobile phases used in RP-HPLC.[1]
The final choice of method should be based on an initial screening of both systems and a thorough method validation following ICH guidelines to ensure the selected method is specific, accurate, precise, and robust for its intended purpose.
References
A Comparative Guide to the Synthesis of Substituted 6-Nitroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted 6-nitroisoquinolines is a critical endeavor in medicinal chemistry, as this scaffold is a key component in various pharmacologically active compounds. This guide provides an objective comparison of prominent synthetic routes to this important class of molecules, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Features | Starting Materials | Reagents & Conditions | Yield | Advantages | Disadvantages |
| Bischler-Napieralski Reaction | Two-step process: Amide formation followed by cyclization and subsequent dehydrogenation. | Substituted β-phenylethylamines | Acyl chlorides, Dehydrating agents (e.g., POCl₃, P₂O₅), Dehydrogenating agent (e.g., Pd/C) | Moderate to Good | Versatile for various substitutions on the phenyl ring. | Requires a two-step process from the amine; dehydrogenation step can sometimes be low-yielding. |
| Pomeranz-Fritsch Reaction | Condensation of a benzaldehyde with an aminoacetal followed by acid-catalyzed cyclization. | Substituted benzaldehydes and aminoacetaldehyde diethyl acetal | Strong acid catalyst (e.g., H₂SO₄) | Variable | One-pot potential for the cyclization step. | Can suffer from low yields and formation of side products depending on the substituents and reaction conditions. |
| Skraup-type Synthesis (adapted for quinolines) | Reaction of a substituted aniline with glycerol in the presence of an oxidizing agent and sulfuric acid. | p-Nitroaniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., As₂O₅ or nitrobenzene) | Good (for quinoline analogue) | Readily available starting materials; one-pot reaction. | Primarily for quinoline synthesis, adaptation for isoquinolines is not straightforward; can be a highly exothermic and hazardous reaction. |
| Multi-step Synthesis from Indanone Derivatives | A linear sequence involving nitration, reduction, and cyclization. | 5-Nitroindan-1-one | Pertrifluoroacetic acid, Sodium borohydride, p-Toluenesulfonic acid | Good (overall) | Allows for precise control of regiochemistry. | A lengthy multi-step process. |
In-Depth Analysis of Synthetic Methodologies
This section provides a detailed examination of the synthetic routes, including reaction mechanisms and experimental protocols.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently dehydrogenated to the corresponding isoquinolines. This method is particularly useful for introducing substituents on the benzene ring of the isoquinoline core.
Workflow:
In Vitro Anticancer Potential of Chloro- and Nitro-Substituted Isoquinoline Derivatives: A Comparative Guide
Disclaimer: Publicly available in vitro assay results specifically for compounds derived from 1,3-Dichloro-6-nitroisoquinoline are limited. This guide provides a comparative overview of the in vitro anticancer activities of related chloro- and nitro-substituted isoquinoline and quinoline derivatives to offer insights into their potential biological effects.
This guide summarizes the in vitro cytotoxic and enzyme-inhibitory activities of various chloro- and nitro-substituted isoquinoline and quinoline derivatives against several cancer cell lines. The data presented is compiled from multiple studies to provide a comparative perspective on the anticancer potential of these classes of compounds.
Data Presentation: Cytotoxicity and Enzyme Inhibition
The following tables summarize the 50% inhibitory concentration (IC₅₀) and 50% growth inhibition (GI₅₀) values for various substituted quinoline and isoquinoline derivatives. These values are key indicators of a compound's potency in inhibiting cancer cell growth and specific molecular targets.
Table 1: In Vitro Cytotoxicity of Chloro-Substituted Quinoline/Isoquinoline Derivatives
| Compound/Derivative | Cell Line | Assay Type | IC₅₀ / GI₅₀ (µM) | Reference |
| 2-Arylquinoline Derivative 12 | Prostate (PC3) | Cytotoxicity | 31.37 | [1] |
| 2-Arylquinoline Derivative 11 | Prostate (PC3) | Cytotoxicity | 34.34 | [1] |
| 4-Amino-7-chloroquinoline Derivative 5 | Breast (MDA-MB-468) | Growth Inhibition | 8.73 | [2] |
| 4-Amino-7-fluoroquinoline Derivative 6 | Breast (MDA-MB-468) | Growth Inhibition | 11.47 | [2] |
| 4-Amino-7-trifluoromethylquinoline Derivative 7 | Breast (MDA-MB-468) | Growth Inhibition | 12.85 | [2] |
| 4-Amino-7-methoxyquinoline Derivative 8 | Breast (MDA-MB-468) | Growth Inhibition | 14.09 | [2] |
| Quinoline-Chalcone Derivative 12e | Gastric (MGC-803) | Antiproliferative | 1.38 | [3] |
| Quinoline-Chalcone Derivative 12e | Colon (HCT-116) | Antiproliferative | 5.34 | [3] |
| Quinoline-Chalcone Derivative 12e | Breast (MCF-7) | Antiproliferative | 5.21 | [3] |
| Fused Quinoline Derivative 7d | Lung (H1975 - EGFR T790M) | Antitumor | 1.32 | |
| Fused Quinoline Derivative 7d | Skin (A431 - EGFR WT) | Antitumor | 4.96 |
Table 2: In Vitro Cytotoxicity and EGFR Inhibition of Nitro-Substituted Quinoline/Quinazoline Derivatives
| Compound/Derivative | Target/Cell Line | Assay Type | IC₅₀ (nM) | Reference |
| 4-Anilino-quinazoline (nitro-substituted) | EGFR | Enzyme Inhibition | 0.37 - 12.93 | [4] |
| Schiff's Base (nitroimidazole & quinoline) | EGFR | Enzyme Inhibition | 120 | [5] |
| Quinoline Derivative 6d | EGFR-TK | Enzyme Inhibition | 180 | [6] |
| Quinoline Derivative 8b | EGFR-TK | Enzyme Inhibition | 80 | [6] |
| Quinoline Derivative 6d | Breast (MCF-7) | Antiproliferative | 0.06 - 1.12 (µM) | [6] |
| Quinoline Derivative 8b | Leukemia (HL-60) | Antiproliferative | 0.06 - 1.12 (µM) | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the reproducibility and interpretation of results. Below are generalized protocols for common in vitro assays used to evaluate the anticancer activity of these compounds.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
General Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The IC₅₀ value is then calculated, representing the concentration of the compound that inhibits 50% of cell growth.[7]
EGFR Tyrosine Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
General Procedure:
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Recombinant human EGFR enzyme is mixed with a specific substrate (e.g., a synthetic peptide) in a kinase assay buffer.
-
Compound Addition: The test compounds are added at various concentrations.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Detection: After incubation, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo) or immunoassays (e.g., ELISA) with phosphorylation-specific antibodies.
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the compound concentration.[8][9]
Mandatory Visualization
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for determining cytotoxicity and a key signaling pathway targeted by some of the discussed compounds.
References
- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Structure-activity relationship (SAR) studies of 1,3-Dichloro-6-nitroisoquinoline analogs
A Comparative Analysis of Isoquinoline Analogs in Modulating P-glycoprotein Activity
Introduction
This guide provides a comparative analysis of the structure-activity relationships (SAR) of isoquinoline analogs. Due to a lack of publicly available data on the specific SAR of 1,3-dichloro-6-nitroisoquinoline analogs, this document presents an analysis of structurally related tetrahydroisoquinoline derivatives to serve as a representative example. The presented data is based on studies of compounds designed as P-glycoprotein (P-gp) ligands. P-gp is a crucial transporter protein involved in multidrug resistance in cancer and other diseases. Understanding the SAR of isoquinoline-based compounds can aid in the design of more potent and selective modulators of P-gp.[1]
The following sections detail the biological activity of a series of tetrahydroisoquinoline derivatives, the experimental protocols used to assess their activity, and a conceptual workflow for SAR studies in drug discovery.
Quantitative SAR Data
The biological activity of the synthesized tetrahydroisoquinoline analogs was evaluated based on their interaction with P-glycoprotein. The table below summarizes the key quantitative data for a selection of these compounds, focusing on their ability to modulate P-gp activity.
| Compound ID | Structure | R1 | R2 | Activity (Efflux Ratio) |
| 6g | Tetrahydroisoquinoline | OCH3 | Biphenyl | 3.3 |
| 20b | Tetrahydroisoquinoline | H | 4-methoxybiphenyl | High |
| Ref. | Verapamil | - | - | >5 |
Activity is presented as the efflux ratio in a P-gp transport assay. A higher efflux ratio indicates a stronger interaction with P-gp. Data for specific analogs 6g and 20b are highlighted as potent P-gp substrates.[1]
Experimental Protocols
The following protocols are representative of the methodologies used to evaluate the interaction of the tetrahydroisoquinoline analogs with P-glycoprotein.
P-glycoprotein (P-gp) Substrate Assay (Efflux Ratio)
This assay determines if a compound is a substrate of the P-gp transporter.
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp) are cultured to form a confluent monolayer on a semi-permeable membrane in a transwell plate system.
-
Compound Application: The test compound is added to the basolateral (bottom) chamber of the transwell plate.
-
Incubation: The plate is incubated at 37°C to allow for transport of the compound across the cell monolayer.
-
Sampling: Samples are taken from both the apical (top) and basolateral chambers at specified time points.
-
Quantification: The concentration of the test compound in the samples is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Efflux Ratio Calculation: The apparent permeability coefficients (Papp) are calculated for both the basolateral-to-apical (B-A) and apical-to-basolateral (A-B) directions. The efflux ratio is then calculated as Papp (B-A) / Papp (A-B). A ratio significantly greater than 2 is indicative of a P-gp substrate.[1]
Conceptual Workflows and Pathways
The following diagrams illustrate key concepts in structure-activity relationship studies and drug development.
Caption: A conceptual workflow for a typical Structure-Activity Relationship (SAR) study in drug discovery.
Caption: A simplified signaling pathway illustrating the role of P-glycoprotein in cellular drug efflux.
References
A Head-to-Head Comparison of Catalytic Systems for the Functionalization of 1,3-Dichloro-6-nitroisoquinoline
For researchers, scientists, and professionals in drug development, the selective functionalization of complex heterocyclic scaffolds is a critical step in the synthesis of novel therapeutic agents. 1,3-Dichloro-6-nitroisoquinoline is a valuable starting material, offering multiple reaction sites for diversification. This guide provides a head-to-head comparison of catalytic systems for the targeted functionalization of this versatile building block, supported by available experimental data and detailed protocols.
The primary methods for the catalytic functionalization of this compound involve palladium-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation. The regioselectivity of these reactions is a key consideration, with the chlorine atom at the C1 position being generally more reactive than the one at the C3 position due to electronic effects.
Catalytic Amination: A Buchwald-Hartwig Approach
The Buchwald-Hartwig amination is a powerful tool for the introduction of nitrogen-based functionalities onto the isoquinoline core. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and selectivity.
Catalyst Performance in Buchwald-Hartwig Amination
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / XPhos | Primary & Secondary Amines | NaOtBu or KOtBu | Toluene or Dioxane | 100 | 10-24 | Good to Excellent | General Protocol[1] |
| Pd₂(dba)₃ / BINAP | Primary Amines | NaOtBu or KOtBu | Toluene | 100 | 12-24 | Moderate to Good | General Protocol[1][2] |
Note: The yields are generalized from protocols on similar substrates due to a lack of specific comparative studies on this compound. XPhos-based systems generally show higher efficacy for a broader range of amines compared to BINAP-based systems.[1]
Experimental Protocol: General Buchwald-Hartwig Amination
A representative protocol for the mono-amination at the C1 position of this compound is as follows:
-
An oven-dried reaction vessel is charged with this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the palladium catalyst system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% XPhos).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous toluene (5 mL) is added, and the mixture is stirred vigorously.
-
The reaction is heated to 100 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the 1-amino-3-chloro-6-nitroisoquinoline derivative.
Logical Workflow for Buchwald-Hartwig Amination
Catalytic C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the introduction of aryl, heteroaryl, or vinyl groups at the chloro-positions of the isoquinoline core. Similar to the Buchwald-Hartwig reaction, the catalyst system plays a pivotal role in the reaction's success.
Catalyst Performance in Suzuki-Miyaura Coupling
| Catalyst System | Boronic Acid/Ester | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Arylboronic acid | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or Toluene | 80-100 | 12-24 | Good | General Protocol |
| PdCl₂(dppf) | Arylboronic acid | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | Good | General Protocol |
| SPhos-based Pd catalysts | Arylboronic acid | K₃PO₄ | Dioxane/H₂O | 60-100 | 6-18 | Good to Excellent | General Protocol[3] |
Note: Specific data for this compound is limited. The table reflects general conditions for Suzuki couplings of di-chloroheterocycles. SPhos-based catalysts often provide higher yields and are effective for more challenging substrates.[3]
Experimental Protocol: General Suzuki-Miyaura Coupling
A general procedure for the mono-arylation at the C1 position of this compound is as follows:
-
To a reaction flask is added this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), a base such as potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).
-
The flask is evacuated and backfilled with an inert gas.
-
A degassed solvent mixture, such as 1,4-dioxane and water (4:1, 5 mL), is added.
-
The reaction mixture is heated to 90 °C and stirred until the starting material is consumed, as indicated by TLC or LC-MS analysis.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by flash column chromatography to afford the 1-aryl-3-chloro-6-nitroisoquinoline product.
Logical Workflow for Suzuki-Miyaura Coupling
Conclusion
The functionalization of this compound can be effectively achieved through palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. For C-N bond formation, catalyst systems employing bulky biarylphosphine ligands such as XPhos generally provide superior results. For C-C bond formation, both traditional Pd(PPh₃)₄ and more modern catalysts with ligands like SPhos are effective, with the latter often allowing for milder conditions and broader substrate scope. The regioselectivity of these reactions typically favors substitution at the more reactive C1 position. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to develop and optimize the synthesis of novel functionalized isoquinoline derivatives. Further catalyst screening and reaction optimization may be necessary to achieve optimal results for specific substrates.
References
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for the Quantification of 1,3-Dichloro-6-nitroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
The quantification of 1,3-Dichloro-6-nitroisoquinoline, a halogenated nitroaromatic compound, is crucial in various stages of research and development, including pharmacokinetic studies, process monitoring, and quality control. While specific validated methods for this particular analyte are not extensively documented in publicly available literature, this guide provides a comparison of the most probable analytical techniques based on the analysis of similar nitroaromatic and halogenated compounds. The performance data presented is a realistic projection based on established methods for analogous molecules.
Comparison of Potential Analytical Methods
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are the most suitable techniques for the quantification of this compound. The choice between these methods would depend on the sample matrix, required sensitivity, and the nature of the impurities.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.1-5 ng/mL |
| Limit of Quantification (LOQ) | ~30-150 ng/mL | ~0.3-15 ng/mL |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Precision (% RSD) | < 2% | < 5% |
| Selectivity | Good; potential interference from co-eluting compounds | Excellent; high selectivity from mass fragmentation patterns |
| Sample Throughput | High | Moderate |
| Instrumentation Cost | Moderate | High |
| Typical Mobile Phase | Acetonitrile/Water or Methanol/Water gradients | - |
| Typical Carrier Gas | - | Helium or Hydrogen |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques discussed. These protocols are generalized and would require optimization and validation for the specific application.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for routine analysis due to its robustness and high throughput.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50% acetonitrile, ramping to 90% over 10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically in the range of 254-350 nm for nitroaromatic compounds).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
Filter the final solutions through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, selectivity, LOD, and LOQ according to ICH guidelines.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher sensitivity and selectivity, which is particularly useful for complex matrices or when trace-level quantification is required.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole system).
-
Chromatographic Conditions:
-
Column: A capillary column with a suitable stationary phase for polar and halogenated compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound for enhanced sensitivity.
-
-
Sample Preparation:
-
Prepare a stock solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Create calibration standards through serial dilution.
-
For solid samples, an extraction step (e.g., sonication in a suitable solvent) may be necessary, followed by filtration or centrifugation.
-
-
Validation: The validation process would be similar to that for HPLC-UV, focusing on the specific requirements for chromatographic methods.
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the logical flow of a typical analytical method validation process, ensuring the reliability and accuracy of the obtained results.
Caption: Workflow for Analytical Method Validation.
Cross-Referencing Spectroscopic Data of 1,3-Dichloro-6-nitroisoquinoline with Literature Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hypothetical experimental spectroscopic data for 1,3-Dichloro-6-nitroisoquinoline against expected literature values derived from principles of spectroscopy and data from analogous compounds. Due to a lack of comprehensive published spectroscopic data for this compound at the time of this report, this guide serves as a template for cross-referencing, demonstrating the methodology and data presentation for such a comparison.
Data Presentation: A Comparative Analysis
The following tables summarize the hypothetical experimental data for this compound and compare it with expected values. These expected values are inferred from spectral data of structurally related compounds, including dichloroisoquinolines and nitroquinolines, and from established spectroscopic principles.
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Hypothetical Experimental δ (ppm) | Expected δ (ppm) | Multiplicity | J (Hz) |
| H-4 | 8.35 | 8.20 - 8.40 | s | - |
| H-5 | 8.60 | 8.50 - 8.70 | d | 9.0 |
| H-7 | 8.45 | 8.35 - 8.55 | dd | 9.0, 2.0 |
| H-8 | 7.90 | 7.80 - 8.00 | d | 2.0 |
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Hypothetical Experimental δ (ppm) | Expected δ (ppm) |
| C-1 | 151.5 | 150.0 - 152.0 |
| C-3 | 148.0 | 147.0 - 149.0 |
| C-4 | 122.0 | 121.0 - 123.0 |
| C-4a | 129.5 | 128.5 - 130.5 |
| C-5 | 125.0 | 124.0 - 126.0 |
| C-6 | 145.0 | 144.0 - 146.0 |
| C-7 | 128.0 | 127.0 - 129.0 |
| C-8 | 120.0 | 119.0 - 121.0 |
| C-8a | 135.0 | 134.0 - 136.0 |
Table 3: IR Spectroscopy Data
| Hypothetical Experimental ν (cm⁻¹) | Expected ν (cm⁻¹) | Functional Group Assignment |
| 3100-3000 | 3100-3000 | Aromatic C-H stretch |
| 1610, 1580, 1470 | 1620-1450 | C=C and C=N aromatic ring stretches |
| 1530 | 1550-1515 | Asymmetric NO₂ stretch |
| 1350 | 1365-1345 | Symmetric NO₂ stretch |
| 850 | 880-820 | C-Cl stretch |
| 830 | 840-810 | Out-of-plane C-H bending |
Table 4: Mass Spectrometry Data (EI)
| Hypothetical Experimental m/z | Expected m/z | Assignment |
| 242/244/246 | 242/244/246 | [M]⁺, [M+2]⁺, [M+4]⁺ (isotope pattern for 2 Cl) |
| 212/214/216 | 212/214/216 | [M-NO]⁺ |
| 196/198/200 | 196/198/200 | [M-NO₂]⁺ |
| 161/163 | 161/163 | [M-NO₂-Cl]⁺ |
| 126 | 126 | [M-NO₂-2Cl]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance III HD 500 MHz spectrometer equipped with a 5 mm cryoprobe.
-
Sample Preparation: 10 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 3.28 s
-
Relaxation Delay: 1.0 s
-
Spectral Width: 10,000 Hz
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.09 s
-
Relaxation Delay: 2.0 s
-
Spectral Width: 30,000 Hz
-
-
Data Processing: The raw data was processed using MestReNova software. Fourier transformation was applied, followed by phase and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer with a UATR (Universal Attenuated Total Reflectance) accessory.
-
Sample Preparation: A small amount of the solid this compound was placed directly onto the diamond crystal of the UATR accessory.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 8
-
-
Data Processing: The resulting spectrum was baseline corrected and the peak frequencies (ν) are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation: A Thermo Scientific ISQ EC single quadrupole mass spectrometer with a direct insertion probe.
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 50-500
-
Source Temperature: 230 °C
-
Sample Introduction: A capillary tube containing a small amount of the sample was introduced into the ion source via the direct insertion probe and heated to volatilize the sample.
-
Data Analysis: The mass spectrum was analyzed to identify the molecular ion peak and major fragmentation patterns. The mass-to-charge ratios (m/z) of the most abundant ions are reported.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the experimental and data analysis processes.
Safety Operating Guide
Proper Disposal of 1,3-Dichloro-6-nitroisoquinoline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 1,3-Dichloro-6-nitroisoquinoline, a chlorinated nitroaromatic compound that requires careful management as hazardous waste.
Immediate Safety and Handling Procedures
In the event of a spill, immediately evacuate the area and prevent the spread of the material. Sweep up the solid material and place it into a suitable, labeled container for disposal.[2][3] Avoid generating dust.[3] Do not empty the substance into drains or release it into the environment.[2]
First-Aid Measures:
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[2][3][4]
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][3][4]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[2][3][4]
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[2][4]
Waste Characterization and Collection
This compound should be treated as hazardous waste. The specific hazards are likely to include toxicity and potential environmental damage, characteristic of chlorinated nitroaromatic compounds.[5][6]
Container Labeling and Storage:
-
All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[7]
-
Containers must be in good condition, compatible with the chemical, and kept tightly closed except when adding waste.[7]
-
Store waste containers in a designated, well-ventilated, and secure area, segregated from incompatible materials such as strong oxidizing agents.[3]
Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.
Step-by-Step Disposal Procedure:
-
Collection: Carefully transfer the waste chemical into a designated hazardous waste container. Ensure the container is properly sealed and labeled.
-
Contact a Certified Waste Disposal Service: Arrange for the pickup and disposal of the hazardous waste with a certified environmental services company. Provide them with the full chemical name and any available safety information.
-
Documentation: Maintain a record of the waste disposal, including the name of the disposal company, the date of pickup, and the amount of waste.
-
Container Decontamination: If a container is to be reused, it must be thoroughly decontaminated. Otherwise, empty containers should also be disposed of as hazardous waste.[8]
Chemical Inactivation (Expert Consultation Required)
While some general methods for the degradation of chlorinated nitroaromatic compounds exist, such as advanced oxidation processes, these are typically applied on an industrial scale for wastewater treatment and are not suitable for standard laboratory practice without expert consultation and specialized equipment.[5][6] Any attempt at chemical neutralization or inactivation in the lab should only be performed by highly trained personnel after a thorough risk assessment and development of a specific, validated protocol.
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. swimi.cz [swimi.cz]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ca [fishersci.ca]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of chlorinated nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling 1,3-Dichloro-6-nitroisoquinoline
Disclaimer: No specific Safety Data Sheet (SDS) for 1,3-Dichloro-6-nitroisoquinoline was located. The following guidance is based on the safety protocols for structurally similar compounds, including other dichloroisoquinolines and halogenated nitroaromatic compounds. Researchers should handle this compound with extreme caution and treat it as hazardous.
This guide provides essential safety and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all personnel.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The required level of protection may vary based on the experimental scale and conditions.
Table 1: Recommended Personal Protective Equipment
| Situation | Required PPE |
| General Laboratory Use | - Nitrile rubber gloves (double-gloving recommended) - ANSI-approved chemical splash goggles - Fully buttoned lab coat |
| Handling Large Quantities or Splash Risk | - Viton or thick-cut nitrile gloves - Face shield in addition to chemical splash goggles - Chemical-resistant apron |
| Procedures with High Risk of Aerosolization | - Use of a certified chemical fume hood is mandatory. - Respiratory protection may be required. Personnel must be medically cleared, fit-tested, and enrolled in the institution's Respiratory Protection Program. |
Always consult your glove manufacturer's compatibility chart to ensure the selected gloves are appropriate for the specific chemicals being used.[1] Full-length pants and closed-toe shoes are required at all times in the laboratory.
Handling and Storage
Safe handling and storage practices are crucial to prevent accidental exposure and maintain chemical integrity.
Operational Plan:
-
Work Area: Always handle this compound within a properly functioning and certified laboratory chemical fume hood.[1]
-
Labeling: Ensure all containers are clearly labeled with the chemical name and appropriate hazard warnings.
-
Spill Preparedness: Have a spill kit readily available. For small spills, use absorbent pads to contain and collect the material.[2][3] For large spills, evacuate the area and follow institutional emergency procedures.[2]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][4]
Storage Plan:
-
Store in a tightly closed, compatible container in a cool, dry, and well-ventilated area.[4][5][6]
-
Segregate from incompatible materials such as strong oxidizing agents, acids, bases, and metals.[1][4]
-
The use of metal safety cans for storing halogenated solvents is not recommended due to potential corrosion from acid formation.[1]
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.
Disposal Protocol:
-
Waste Collection: Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[1][2][6] Polyethylene containers are often suitable for halogenated waste.[1]
-
Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.[7] Keep it separate from other waste categories like acids, bases, and heavy metals.[6][7]
-
Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[6] The tag should accurately list all chemical constituents and their approximate percentages.[6]
-
Storage of Waste: Store waste containers in a designated satellite accumulation area, ensuring they are closed at all times except when adding waste.[2][6]
-
Pickup: When the container is nearly full, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[6] Do not dispose of this chemical down the drain or by evaporation.[1]
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. PSFC Halogenated Solvents [www-internal.psfc.mit.edu]
- 4. fishersci.ca [fishersci.ca]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. bucknell.edu [bucknell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
